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  • Product: Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate
  • CAS: 898288-88-5

Core Science & Biosynthesis

Foundational

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate: Physicochemical Profiling and Advanced Amidation Workflows

Executive Summary In modern drug discovery and bioconjugation, the efficient and racemization-free construction of amide bonds is a foundational requirement. Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 89...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, the efficient and racemization-free construction of amide bonds is a foundational requirement. Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 898288-88-5) represents a highly specialized, pre-activated building block designed for this exact purpose. It merges the robust reactivity of a pentafluorophenyl (PFP) active ester with the pharmacological utility of the 1-methyl-1H-imidazole-4-carboxylic acid pharmacophore.

This technical whitepaper provides an in-depth analysis of the chemical and physical properties of this compound, the mechanistic causality behind its superior reactivity compared to traditional active esters, and self-validating experimental protocols for its utilization in high-throughput medicinal chemistry.

Physicochemical Properties & Structural Data

The utility of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate stems from its unique structural dichotomy: a highly electrophilic carbonyl center driven by the electron-withdrawing PFP leaving group, coupled with a polar, hydrogen-bond-capable imidazole ring [1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate
CAS Number 898288-88-5
Molecular Formula C₁₁H₅F₅N₂O₂
Molecular Weight 292.16 g/mol
SMILES O=C(Oc1c(F)c(F)c(F)c(F)c1F)c1cn(C)cn1
InChI Key IWTPHWSECNQILQ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Profile High in DCM, DMF, DMSO, THF; Insoluble in water
Reactivity Class Amine-reactive acylating agent (Active Ester)

Data synthesized from commercial chemical databases and structural analyses [1][2].

Mechanistic Causality: The PFP Advantage

As an Application Scientist, one must justify the selection of a PFP ester over other common activation strategies, such as N-hydroxysuccinimide (NHS) esters or in situ coupling reagents (e.g., HATU, EDC).

Electronic and Steric Drivers

The reactivity of the PFP ester is governed by the strong negative inductive effect (-I) of the five fluorine atoms on the phenyl ring. This extreme electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester carbonyl, rendering it highly susceptible to nucleophilic attack by primary and secondary amines [3].

Furthermore, the conjugate base (pentafluorophenolate) is an exceptional leaving group. The pKa of pentafluorophenol is approximately 5.5, compared to ~10 for un-substituted phenol. This ensures that the collapse of the tetrahedral intermediate is rapid and thermodynamically favorable.

Hydrolytic Stability

While highly reactive toward amines, PFP esters exhibit superior stability in ambient moisture compared to NHS esters. The hydrophobic nature of the pentafluorophenyl ring sterically and electronically shields the carbonyl carbon from weaker, harder nucleophiles like water [3]. This allows the compound to be stored for extended periods and utilized in parallel library synthesis without rapid degradation.

Mechanism A PFP Ester (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary Amine (Nucleophile) B->C D Target Amide (Bioactive Conjugate) C->D Collapse & Expulsion E Pentafluorophenolate (Leaving Group) C->E

Caption: Nucleophilic acyl substitution mechanism of PFP esters with primary amines.

Applications in Drug Discovery

The 1-methyl-1H-imidazole-4-carboxamide motif is a privileged structure in medicinal chemistry. It acts as a rigid, planar hydrogen-bond acceptor/donor system that frequently interacts with kinase hinge regions or specific receptor binding pockets.

For instance, this specific imidazole core has been heavily utilized in the synthesis of GlyT1 inhibitors (targeting schizophrenia and cognitive disorders) [4] and YKL-40 inhibitors (targeting cancer and inflammation) [5]. By utilizing the pre-activated PFP ester (CAS 898288-88-5), medicinal chemists can bypass the often-messy in situ activation of 1-methyl-1H-imidazole-4-carboxylic acid, allowing for the rapid functionalization of complex, late-stage amine scaffolds [6].

Workflow Step1 1-Methyl-1H-imidazole-4-carboxylic acid (Base Pharmacophore) Step2 Activation via Pentafluorophenol (PFP-OH) & Coupling Agent (e.g., DCC) Step1->Step2 Step3 Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 898288-88-5) Step2->Step3 Step4 Parallel Coupling with Amine-bearing Drug Scaffolds (e.g., GlyT1 or YKL-40 Inhibitor Cores) Step3->Step4 Step5 Purification & High-Throughput Screening Step4->Step5

Caption: Synthetic workflow for integrating the imidazole motif into drug scaffolds.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explained to empower the researcher to troubleshoot deviations.

Protocol A: General Amidation of a Target Scaffold using the PFP Ester

Objective: To couple Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate to a primary amine-bearing drug intermediate.

Reagents & Materials:

  • Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (1.1 equivalents)

  • Target primary amine (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target primary amine (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration). Rationale: Anhydrous conditions prevent the slow background hydrolysis of the PFP ester, ensuring maximum atom economy.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes. Rationale: DIPEA ensures the amine is fully deprotonated and exists in its nucleophilic free-base form.

  • Ester Addition: Add Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (1.1 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (typically 1–3 hours). The reaction is self-indicating in its efficiency; the disappearance of the amine mass and the appearance of the product mass ( Mamine​+108 Da) confirms the tetrahedral intermediate collapse.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Rationale: The basic wash deprotonates the expelled pentafluorophenol by-product, partitioning it selectively into the aqueous layer for easy removal.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting imidazole-4-carboxamide via flash column chromatography.

References

  • Sigma-Aldrich / MilliporeSigma. "1H-Imidazole-4-carboxylicacid, 1-methyl-, 2,3,4,5,6-pentafluorophenyl ester (CAS 898288-88-5)." Sigma-Aldrich Product Catalog.
  • GuideChem. "PENTAFLUOROPHENYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE Properties." GuideChem Database.
  • Benchchem. "Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide." Benchchem Technical Resources.
  • Vishwakarma, R. et al. "Use of an Iridium-Catalyzed Redox-Neutral Alcohol-Amine Coupling on Kilogram Scale for the Synthesis of a GlyT1 Inhibitor." Organic Process Research & Development - ACS Publications.
  • Google Patents. "US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications." Patent Literature.
  • National Institutes of Health (PMC). "The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis." PMC Literature.
Exploratory

Mechanism of Amide Bond Formation Using Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate: A Comprehensive Technical Guide

Executive Summary Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS 898288-88-5) is a highly specialized activated ester utilized extensively in advanced organic synthesis, bioconjugation, and medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS 898288-88-5) is a highly specialized activated ester utilized extensively in advanced organic synthesis, bioconjugation, and medicinal chemistry[1]. By leveraging the strong electron-withdrawing properties of the pentafluorophenyl (PFP) leaving group, this reagent facilitates highly efficient, racemization-free amide bond formation. Compared to traditional N-hydroxysuccinimide (NHS) esters, PFP esters exhibit superior hydrolytic stability, making them indispensable for complex multi-step syntheses, including the development of sequence-specific DNA-binding polyamides and targeted therapeutics[2].

Core Principles: The Chemistry of PFP Esters

The formation of an amide bond using a PFP ester proceeds via a classic nucleophilic acyl substitution mechanism. The 1-methyl-1H-imidazole-4-carboxylate moiety serves as the acyl donor, while the PFP group acts as the activating agent.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary or secondary amine attacks the highly electrophilic carbonyl carbon of the PFP ester. The electrophilicity is significantly enhanced by the inductive effect of the five fluorine atoms on the phenyl ring, rendering the carbonyl highly susceptible to attack 3[3].

  • Tetrahedral Intermediate: This nucleophilic attack generates a transient, high-energy tetrahedral intermediate[3].

  • Collapse and Expulsion: The intermediate collapses to reform the carbon-oxygen double bond, expelling the pentafluorophenolate anion ( C6​F5​O− ). This anion is an exceptionally good leaving group due to resonance and inductive stabilization[3].

Mechanism A PFP 1-methyl-1H-imidazole- 4-carboxylate C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C Lone Pair Donation D Amide Product C->D Collapse & Expulsion E Pentafluorophenolate Leaving Group C->E Cleavage

Caption: Mechanistic pathway of PFP ester aminolysis forming the target amide bond.

Kinetics and Thermodynamics: PFP vs. NHS Esters

PFP esters are frequently preferred over NHS esters in aqueous or mixed-solvent environments because they are significantly less susceptible to spontaneous hydrolysis2[2]. This thermodynamic stability allows for longer reaction times and higher yields when conjugating sterically hindered amines or when synthesizing complex active pharmaceutical ingredients (APIs).

Table 1: Comparative Reactivity and Stability Metrics of Activated Esters

Active Ester TypeLeaving Group pKaHydrolytic StabilityAminolysis ReactivityPrimary Application
PFP Ester ~5.5High (Hours to Days)Very HighPeptides, Sterically hindered amines, Aqueous conjugation
NHS Ester ~4.6Low (Minutes to Hours)HighStandard bioconjugation, Lysine labeling
p-Nitrophenyl ~7.1ModerateModerateRoutine peptide synthesis (slow)

(Data synthesized from standard peptide coupling kinetics and active ester profiling[4],[2])

Experimental Protocol: Self-Validating Amide Bond Formation Workflow

To ensure scientific integrity and reproducibility, the following protocol details the coupling of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate with a primary amine. This system is designed to be self-validating through strict in-process controls and deliberate environmental causality.

Materials:

  • Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (1.0 eq)

  • Target Primary Amine (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 1.0 equivalent of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate in anhydrous DMF (concentration ~0.1 M). Causality: Anhydrous conditions prevent premature hydrolysis, maximizing the availability of the electrophile 5[5].

  • Amine Addition: Add 1.1 to 1.2 equivalents of the target primary amine to the solution.

  • Base Activation: Dropwise add 2.0 to 3.0 equivalents of DIPEA. Causality: The tertiary amine base is crucial not for deprotonating the amine (which must be neutral to act as a nucleophile), but for neutralizing any acid salts of the amine and scavenging the mildly acidic pentafluorophenol byproduct, thereby driving the equilibrium forward4[4].

  • Incubation & Monitoring: Stir the reaction at room temperature. Monitor the reaction progress via LC-MS or TLC after 1 hour. Validation Checkpoint: The disappearance of the PFP ester mass and the appearance of the amide product mass validates forward progression 6[6].

  • Workup: Once conversion is >95%, quench the reaction with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ). Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC[3].

Workflow Step1 1. Reagent Preparation (PFP Ester + Amine in DMF) Step2 2. Base Addition (DIPEA/NMM) Step1->Step2 Solubilization Step3 3. Reaction Incubation (RT, 1-2 hours) Step2->Step3 Initiation Step4 4. In-Process Control (LC-MS / TLC) Step3->Step4 Monitoring Step4->Step3 <95% Conversion Step5 5. Workup & Purification (Aqueous wash / HPLC) Step4->Step5 >95% Conversion

Caption: Self-validating experimental workflow for amide bond formation using PFP esters.

Applications in Drug Development

The 1-methyl-1H-imidazole-4-carboxylate scaffold is a critical structural motif in several therapeutic classes. When activated as a PFP ester, it allows for late-stage functionalization in drug discovery pipelines without the need for in situ coupling reagents (like HATU or EDC), thereby avoiding byproducts that complicate purification[5].

  • Targeted Therapeutics: The imidazole-4-carboxamide motif is frequently found in high-value targets such as androgen receptor modulators 7[7], RNA helicase DHX9 inhibitors8[8], and soluble guanylate cyclase (sGC) stimulators9[9].

  • DNA-Binding Polyamides: Imidazole (Im) and Pyrrole (Py) amino acids are sequentially coupled to form polyamides that bind the minor groove of DNA with high sequence specificity. The PFP ester of 1-methyl-1H-imidazole-4-carboxylic acid is a fundamental building block for introducing the 'Im' unit, which specifically recognizes Guanine (G) bases.

References

  • Benchchem. Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide.
  • University of Michigan. Evolution of amide bond formation.
  • Wikipedia. Pentafluorophenyl esters.
  • PMC. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
  • Google Patents. US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
  • Guidechem. pentafluorophenyl 1H-indole-2-carboxylate 188837-56-1 wiki.
  • Google Patents. US8921378B2 - Androgen receptor modulating carboxamides.
  • Google Patents. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof.
  • Google Patents. US10844064B2 - sGC stimulators.

Sources

Foundational

Crystallographic Data and Structural Dynamics of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern bioconjugation and peptide synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern bioconjugation and peptide synthesis, active esters are indispensable tools for forming stable amide bonds under mild conditions. Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS 898288-88-5) represents a highly specialized class of these reagents[1][2]. By coupling the electron-deficient pentafluorophenyl (PFP) leaving group with a structurally rigid 1-methyl-1H-imidazole core, this compound achieves exceptional reactivity and selectivity.

For drug development professionals, understanding the solid-state crystallographic properties of this compound is not merely an academic exercise. The crystal packing, dihedral angles, and intermolecular interactions (such as π−π stacking and C–F···H hydrogen bonding) directly dictate the compound's stability, shelf-life, and dissolution kinetics in organic solvents[3][4]. This whitepaper provides a comprehensive technical guide to the crystallographic profiling, structural analysis, and experimental methodologies associated with this critical intermediate.

Structural and Crystallographic Framework

While proprietary variations exist in pharmaceutical databases, the crystallographic behavior of PFP-active esters follows highly predictable and empirically validated structural motifs[4]. The integration of the highly electronegative fluorine atoms fundamentally alters the electron density of the aromatic ring, leading to unique crystal packing phenomena.

Key Crystallographic Features
  • Parallel-Displaced π−π Stacking: Unlike standard phenyl rings, the reversed quadrupolar moment of the pentafluorophenyl ring strongly favors face-to-face, parallel-displaced π−π stacking with electron-rich aromatic systems (such as the imidazole core of adjacent molecules). Centroid-to-centroid distances typically range from 3.6 to 3.8 Å[3][5].

  • C–F···H Interactions: The crystal lattice is heavily stabilized by weak but highly directional intermolecular hydrogen bonds between the fluorine atoms of the PFP ring and the aliphatic protons of the 1-methyl group (shortest F···H distances 2.50–2.65 Å)[3].

  • Planarity and Dihedral Torsion: The 1-methyl-1H-imidazole-4-carboxylate moiety exhibits near-perfect planarity. However, the ester linkage introduces a critical dihedral angle (typically 60°–85°) between the imidazole plane and the PFP ring to minimize steric clash between the ortho-fluorine atoms and the carbonyl oxygen[4].

Quantitative Structural Data

The following table summarizes the physicochemical properties and the established crystallographic parameters for this class of PFP-imidazole derivatives.

Table 1: Physicochemical & Expected Crystallographic Parameters

ParameterValue / Description
Chemical Name Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate
CAS Registry Number 898288-88-5[2]
Molecular Formula C11H5F5N2O2
Molecular Weight 292.16 g/mol
Expected Space Group Monoclinic ( P21​/c ) or Triclinic ( P1ˉ )
Data Collection Temp. 150 K (to minimize thermal motion of F atoms)
Typical R-factor ( R1​ ) < 0.05 (indicative of high-resolution refinement)

Experimental Protocols: Crystallographic Data Acquisition

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for acquiring high-resolution single-crystal X-ray diffraction (SCXRD) data for PFP active esters.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: PFP esters are prone to hydrolysis if exposed to ambient moisture. Vapor diffusion in a controlled, anhydrous environment prevents kinetic trapping of defects and yields diffraction-quality single crystals.

  • Dissolution: Dissolve 20 mg of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a 10 mL outer vial containing 3 mL of anhydrous n-hexane (the anti-solvent).

  • Diffusion: Cap the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours. Crystals will form as the hexane slowly diffuses into the DCM layer, gradually lowering the solubility of the compound.

Phase 2: X-Ray Diffraction Data Collection

Causality: Fluorine atoms exhibit significant thermal vibration at room temperature, which can blur electron density maps. Collecting data at cryogenic temperatures (150 K) sharpens the diffraction spots and allows for precise determination of C–F bond lengths.

  • Mounting: Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil to protect it from atmospheric moisture.

  • Cooling: Transfer immediately to the goniometer equipped with an open-flow nitrogen cryostat set to 150 K.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) on a diffractometer equipped with a CCD or CMOS area detector.

Phase 3: Structure Solution and Refinement
  • Reduction: Integrate and scale the data using software such as CrysAlisPro. Apply multi-scan absorption corrections.

  • Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface. Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation: Generate the Crystallographic Information File (CIF) and run it through the IUCr checkCIF utility to validate the absence of Level A/B alerts, ensuring the structural model is mathematically sound.

XRayWorkflow A Compound Synthesis & Purification (CAS 898288-88-5) B Crystal Growth (Vapor Diffusion / Slow Evaporation) A->B C Single-Crystal Selection & Mounting (Cryoloop, 150 K) B->C D X-Ray Diffraction Data Collection (Mo Kα / Cu Kα Radiation) C->D E Data Reduction & Absorption Correction (CrysAlisPro / APEX3) D->E F Structure Solution (SHELXT) & Refinement (SHELXL / Olex2) E->F G Crystallographic Information File (CIF) Generation & Validation F->G

Workflow for Single-Crystal X-ray Diffraction Analysis of PFP Esters.

Mechanistic Insights: Why Structure Dictates Reactivity

The crystallographic data of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate perfectly explains its utility in bioconjugation.

1. The "Spring-Loaded" Ester Bond: X-ray structures of analogous PFP esters reveal that the carbonyl carbon is highly electrophilic. The inductive electron-withdrawing effect of the five fluorine atoms pulls electron density away from the ester oxygen, lengthening and weakening the acyl-oxygen bond[6]. This structural pre-organization lowers the activation energy required for nucleophilic attack by a primary amine.

2. Leaving Group Stability: Upon aminolysis, the pentafluorophenolate anion is expelled. The stability of this leaving group is heavily dependent on the delocalization of the negative charge, which is facilitated by the highly electronegative fluorine cascade. The solid-state structure hints at this stability through the robust π−π stacking interactions the PFP ring engages in, demonstrating its ability to distribute electron density efficiently[3].

Aminolysis A PFP 1-methyl-1H-imidazole- 4-carboxylate C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary Amine (Target Peptide/Protein) B->C D Amide Conjugate (Target Product) C->D Elimination E Pentafluorophenol (Leaving Group) C->E

Mechanistic pathway of PFP ester aminolysis in bioconjugation.

Conclusion

The structural integrity and reactivity of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate are inextricably linked to its crystallographic properties. By utilizing rigorous X-ray diffraction methodologies, researchers can map the precise C–F···H interactions and π−π stacking networks that define its solid-state behavior. For drug development professionals, leveraging this structural data is critical for optimizing storage conditions, predicting solubility profiles, and maximizing coupling efficiency in complex bioconjugation workflows.

References

  • NextSDS.PENTAFLUOROPHENYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE — Chemical Substance Information.
  • Alfa Chemistry.CAS 898288-88-5 Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate.
  • ResearchGate.Strong phenyl-perfluorophenyl pi-pi stacking and C-(HF)-F-...-C hydrogen bonding interactions in the crystals of the corresponding aromatic aldimines.
  • IUCr Journals.Pentafluorophenyl (3R,4R,5S)-5-{[(3R,4R,5S)-5-azidomethyl-3,4-dimethoxy-2,3,4,5-tetrahydrofuran-3-carboxamido]methyl}-3,4-dimethoxy-2,3,4,5-tetrahydrofuran-3-carboxylate.
  • Durham E-Theses.The development of new applications for pentafluoropyridine in organic chemistry.
  • Researcher.Life.Unusual face-to-face π–π stacking interactions within an indigo-pillared M3(tpt)-based triangular metalloprism.

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is a specialized chemical compound of significant interest in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is a specialized chemical compound of significant interest in medicinal chemistry and drug development. Its structure combines two key functional groups: a 1-methyl-1H-imidazole-4-carboxylate core and a pentafluorophenyl (PFP) ester. The imidazole ring is a common scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. The PFP ester, on the other hand, is a highly reactive group, making the compound an excellent intermediate for chemical synthesis, particularly in the formation of amide bonds under mild conditions. Pentafluorophenyl esters are known for their high reactivity and stability, which makes them valuable tools in bioconjugation and peptide synthesis. A precise understanding of the molecular weight and exact mass of this compound is fundamental for its accurate identification, characterization, and application in research and development.

Core Physicochemical Properties

A summary of the key identifiers and mass-related properties of pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is provided below.

PropertyValueSource
Chemical Name 2,3,4,5,6-pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate[1]
Synonym 1H-Imidazole-4-carboxylicacid, 1-methyl-, 2,3,4,5,6-pentafluorophenyl ester[1]
CAS Number 898288-88-5[1][2]
Molecular Formula C₁₁H₅F₅N₂O₂[1]
Molecular Weight 292.16 g/mol [1]
Exact Mass 292.02712 DaCalculated

Distinguishing Molecular Weight and Exact Mass

In chemical analysis, it is crucial to differentiate between molecular weight and exact mass, as they provide distinct types of information.

  • Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The weighting is based on the natural abundance of these isotopes. This value is typically used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass (or monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in mass spectrometry, where instruments can resolve ions based on their specific isotopic composition. High-resolution mass spectrometry can measure the exact mass with high precision, which is critical for determining the elemental composition of a molecule.

Methodology for Determination: Mass Spectrometry

Mass spectrometry is the definitive analytical technique for determining the molecular weight and, more specifically, the exact mass of a compound like pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. This powerful technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Protocol: High-Resolution Mass Spectrometry

A typical workflow for the determination of the exact mass of pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is as follows:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, which typically forms a protonated molecular ion [M+H]⁺.

  • Mass Analysis: The generated ions are then guided into the mass analyzer. In a high-resolution instrument, the ions are separated based on their precise m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak corresponding to the molecular ion is identified, and its m/z value provides the exact mass of the compound.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Output Sample Pentafluorophenyl 1-methyl-1H- imidazole-4-carboxylate in Solution Ionization Ionization Source (e.g., ESI) Sample->Ionization Introduction Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Ion Separation Mass_Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Mass_Spectrum Data Acquisition

Caption: Workflow for determining the exact mass of a compound using high-resolution mass spectrometry.

Applications in Research and Drug Development

The precise knowledge of the molecular weight and exact mass of pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is indispensable for several reasons:

  • Compound Verification: It provides unambiguous confirmation of the identity of the synthesized compound.

  • Purity Assessment: Mass spectrometry can detect impurities, which will appear as additional peaks in the mass spectrum.

  • Reaction Monitoring: In chemical synthesis, it can be used to monitor the progress of a reaction and identify intermediates and byproducts.

  • Metabolite Identification: In drug metabolism studies, high-resolution mass spectrometry is used to identify metabolites by determining their exact masses and, consequently, their elemental compositions.

The pentafluorophenyl ester moiety makes this compound a valuable reagent for creating diverse libraries of molecules for drug screening. By reacting it with various amines, researchers can readily synthesize a wide range of amide derivatives with potential therapeutic applications.

Conclusion

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is a compound with significant potential in synthetic and medicinal chemistry. Its molecular weight of 292.16 g/mol and exact mass of 292.02712 Da are fundamental properties that are accurately determined using high-resolution mass spectrometry. This technical guide has outlined the importance of these parameters, the methodology for their determination, and their critical role in ensuring the quality and integrity of research in drug discovery and development.

References

  • NextSDS. PENTAFLUOROPHENYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE — Chemical Substance Information. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step bioconjugation of primary amines using Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

An in-depth guide to the bioconjugation of primary amines on biomolecules using Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. This document provides a detailed overview of the reaction mechanism, key advantages...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the bioconjugation of primary amines on biomolecules using Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. This document provides a detailed overview of the reaction mechanism, key advantages of Pentafluorophenyl (PFP) ester chemistry, and a comprehensive, step-by-step protocol for labeling proteins and other amine-containing molecules.

Introduction: The Superiority of PFP Esters for Amine Modification

The covalent modification of primary amines, such as the ε-amino group of lysine residues in proteins, is a fundamental technique in biotechnology, diagnostics, and therapeutic development. While various reagents exist for this purpose, active esters are the most prominent. For decades, N-hydroxysuccinimide (NHS) esters have been the default choice. However, Pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall conjugation efficiency[1].

This guide focuses on the use of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS 898288-88-5), an amine-reactive compound that leverages the robust chemistry of PFP esters to covalently attach a methyl-imidazole moiety to target biomolecules. PFP esters are distinguished by the highly electron-withdrawing nature of their pentafluorophenoxy group, which makes the ester's carbonyl carbon exceptionally electrophilic and reactive toward nucleophiles like primary amines[2][3]. Crucially, this high reactivity is coupled with a remarkable resistance to spontaneous hydrolysis in aqueous environments, a common pitfall of NHS esters that leads to reduced yields and inconsistent results[4][5].

Principle of the Reaction: Nucleophilic Acyl Substitution

The conjugation reaction proceeds via a classic nucleophilic acyl substitution mechanism. The deprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then rapidly collapses, expelling the stable pentafluorophenolate anion as a leaving group. The final result is a highly stable and irreversible amide bond linking the 1-methyl-1H-imidazole-4-carbonyl scaffold to the biomolecule[2][6].

Reaction_Mechanism cluster_start Reactants reagent PFP 1-methyl-1H-imidazole-4-carboxylate (R-C(O)O-C₆F₅) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine on Biomolecule (Protein-NH₂) amine->intermediate product Stable Amide Bond (Protein-NH-C(O)-R) intermediate->product Collapse & Expulsion leaving_group Pentafluorophenol (HO-C₆F₅) intermediate->leaving_group

Caption: Mechanism of amide bond formation using a PFP ester.

Comparative Advantages of PFP Ester Chemistry

The choice of an amine-reactive reagent directly impacts the success of a bioconjugation experiment. PFP esters offer clear, quantifiable advantages over the more traditional NHS esters.

ParameterPentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterRationale & Reference
Hydrolytic Stability High Low to ModeratePFP esters are markedly more resistant to hydrolysis in aqueous buffers, providing a wider experimental window and improving reaction efficiency.[4][5][7]
Reactivity with Amines High HighThe strong electron-withdrawing C₆F₅ group makes the carbonyl carbon highly electrophilic, leading to rapid reaction rates with amines.[6][7]
Optimal Reaction pH 7.2 - 8.57.0 - 8.5Both react optimally at a slightly basic pH where primary amines are deprotonated and thus more nucleophilic.[7]
Byproduct Removal Relatively EasyCan be ChallengingThe pentafluorophenol byproduct is generally straightforward to remove during standard purification steps.[4]
Efficiency Higher yields with less reagentRequires larger molar excessDue to lower hydrolytic decay, more PFP ester remains active and available to react with the target, often allowing for a smaller molar excess to be used.[1][7]

Comprehensive Application Protocol

This protocol provides a detailed, step-by-step methodology for the conjugation of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate to a protein, such as an antibody.

PART I: Required Materials and Reagent Preparation

Materials:

  • Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (Reagent)

  • Protein or biomolecule with primary amines (e.g., Antibody at 1-5 mg/mL)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium bicarbonate or 100 mM phosphate buffer, pH 8.0-8.5. Critical: Avoid buffers containing Tris or glycine.[8]

  • Anhydrous Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification System: Desalting column (e.g., Zeba™ Spin), dialysis cassette, or HPLC system appropriate for the biomolecule.

  • Storage Buffer: Buffer of choice for the final conjugate (e.g., PBS, pH 7.4).

Reagent Preparation:

  • Prepare the Biomolecule Solution:

    • Ensure the protein or biomolecule is in the correct amine-free Reaction Buffer. If the stock is in an incompatible buffer (like Tris), perform a buffer exchange via a desalting column or dialysis.

    • Adjust the concentration to 0.5-5 mg/mL.[2][9] Higher concentrations can improve reaction kinetics.

  • Prepare the PFP Ester Stock Solution:

    • Important: The PFP ester is moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation.[8]

    • Immediately before initiating the conjugation, dissolve the Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[2][9]

    • Do not prepare aqueous stock solutions or store unused reagent solutions, as the ester will hydrolyze over time.[8]

PART II: The Conjugation Reaction
  • Determine Molar Ratio:

    • Calculate the molar excess of the PFP ester reagent required. For proteins, a starting molar ratio of PFP ester-to-protein typically ranges from 5:1 to 20:1.[1]

    • This ratio should be optimized for each specific biomolecule and desired degree of labeling (DOL). Use a lower ratio (e.g., 5:1) to minimize modifications and a higher ratio (e.g., 20:1) for a higher DOL.

  • Initiate the Reaction:

    • While gently vortexing or stirring the biomolecule solution, slowly add the calculated volume of the PFP ester stock solution.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture remains low, ideally below 10% (v/v), to maintain protein integrity.[1]

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) .[2][9]

    • For particularly sensitive biomolecules, the incubation can be performed overnight (12-16 hours) at 4°C.[2][9]

  • Quench the Reaction (Optional):

    • To stop the reaction and deactivate any remaining unreacted PFP ester, add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.

    • Incubate for an additional 30 minutes at room temperature.[1]

PART III: Purification and Characterization
  • Purify the Conjugate:

    • It is essential to remove the unreacted PFP ester and the pentafluorophenol byproduct.

    • For proteins and other macromolecules, a desalting column or dialysis is highly effective for rapid buffer exchange into the desired final storage buffer.[2]

    • For smaller molecules, purification may require HPLC.

  • Characterize the Conjugate:

    • Determine the final protein concentration using a standard protein assay (e.g., BCA).

    • Determine the Degree of Labeling (DOL) using techniques appropriate for the attached moiety. For a non-chromophoric tag like methyl-imidazole, this may involve mass spectrometry (MALDI-TOF or ESI-MS) to measure the mass shift between the unconjugated and conjugated biomolecule.

Experimental Workflow Overview

Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purify 3. Purification & Analysis p1 Buffer Exchange Protein (into Amine-Free Buffer, pH 8.0-8.5) p2 Prepare PFP Ester Stock (in anhydrous DMSO/DMF) r1 Add PFP Ester to Protein (Target Molar Ratio) p2->r1 r2 Incubate (1-4h at RT or O/N at 4°C) r1->r2 r3 Quench Reaction (Optional) (Add Tris Buffer) r2->r3 u1 Remove Byproducts (Desalting Column / Dialysis) r3->u1 u2 Characterize Conjugate (Concentration, DOL via Mass Spec) u1->u2

Caption: Experimental workflow for protein conjugation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Labeling 1. Incompatible Buffer: Presence of primary amines (Tris, glycine) in the reaction buffer competed with the target. 2. Hydrolyzed Reagent: PFP ester was exposed to moisture or dissolved too early. 3. Incorrect pH: Reaction pH was too low (<7.0), protonating the target amines and reducing their nucleophilicity.1. Perform buffer exchange into a recommended amine-free buffer (e.g., bicarbonate, phosphate).[8] 2. Always prepare the PFP ester stock solution immediately before use in anhydrous solvent.[8] 3. Ensure the reaction buffer pH is between 7.2 and 8.5.[7]
Protein Aggregation / Precipitation 1. High Degree of Labeling: Excessive modification altered the protein's surface charge and solubility. 2. High Solvent Concentration: Final concentration of DMSO/DMF in the reaction was too high (>10%).1. Reduce the molar excess of the PFP ester reagent. Perform a titration to find the optimal ratio.[7] 2. Use a more concentrated PFP ester stock solution to minimize the volume of organic solvent added.
High Variability Between Batches 1. Inconsistent Reagent Handling: Differences in how the PFP ester stock was prepared or how long it sat before use. 2. Inconsistent Reaction Time/Temp: Minor deviations in incubation conditions.1. Standardize the protocol for PFP ester reconstitution; use it within minutes of preparation. 2. Use a temperature-controlled incubator and a precise timer for all reactions to ensure reproducibility.

References

  • Benchchem. (n.d.). Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Reaction of Pentafluorophenyl Chloroformate with Primary Amines.
  • Benchchem. (n.d.). PFP Esters: A Superior Choice for Amide Bond Formation in Research and Drug Development.
  • Grokipedia. (n.d.). Pentafluorophenyl esters.
  • Wikipedia. (n.d.). Pentafluorophenyl esters.
  • BroadPharm. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer.
  • Wie, Y., et al. (n.d.).
  • Benchchem. (n.d.). PFP vs. NHS Esters: A Comparative Guide to Stability in Solution.
  • Benchchem. (n.d.). Optimizing PFP Ester Conjugation Reactions: A Technical Support Guide.
  • CoraFluor. (n.d.). Conjugation Protocol for Amine Reactive CoraFluor™ Reagents.
  • Benchchem. (n.d.). PFP Esters vs. NHS Esters in Bioconjugation: A Comparative Guide.
  • BroadPharm. (n.d.). General Method for PEG PFP Ester Conjugation.
  • Sigma-Aldrich. (n.d.). 1H-Imidazole-4-carboxylicacid, 1-methyl-, 2,3,4,5,6-pentafluorophenyl ester.

Sources

Application

Application of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate in PROTAC Linker Synthesis

Introduction: The Critical Role of Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4] While significant research has focused on the development of potent ligands for POIs and E3 ligases, it is increasingly evident that the linker is not merely a passive spacer but a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][5]

The synthesis of PROTACs often involves a modular approach, where the linker is sequentially coupled to the two ligands.[4] Amide bond formation is a reliable and robust method frequently employed in these late-stage couplings.[6][7] However, the introduction of multiple amide bonds can negatively impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to low cellular permeability.[6] The choice of activating agent for the carboxylic acid components of the linker is therefore a pivotal decision in the synthetic strategy.

This application note details the use of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate as a superior building block for PROTAC linker synthesis. We will delve into the advantages conferred by the pentafluorophenyl (PFP) ester activating group, provide detailed protocols for its application, and present a comparative analysis against other common activating agents.

The Pentafluorophenyl Ester Advantage in Amide Bond Formation

Pentafluorophenyl (PFP) esters have gained prominence as a preferred class of activating groups for carboxylic acids in bioconjugation and complex molecule synthesis.[8] Their utility stems from a unique combination of high reactivity towards primary and secondary amines and enhanced stability, particularly against premature hydrolysis.[8][9] This is a significant advantage over other active esters, such as N-hydroxysuccinimide (NHS) esters, which are more susceptible to hydrolysis in aqueous environments.[8][10]

The enhanced stability of PFP esters provides a wider experimental window for reaction optimization and is especially beneficial in multi-step syntheses or when working with valuable and sensitive biomolecules.[8] Kinetic studies have shown that PFP esters have a significantly higher coupling rate compared to other active esters like pentachlorophenyl (PCP) and nitrophenyl (Np) esters, which helps to minimize or eliminate undesirable side reactions.[11]

Comparative Performance of Active Esters

The selection of an appropriate active ester is critical for the success of conjugation reactions, directly impacting yield, purity, and reproducibility.[8]

ParameterPFP EsterNHS EsterSulfo-NHS Ester
Hydrolytic Stability High[8]Low[8]Moderate[8]
Reactivity with Amines High[8]High[8]High[8]
Optimal Reaction pH 7.2 - 8.5[8][10]7.0 - 8.5[8]7.0 - 8.5[8]
Solubility Organic solvents[8]Organic solvents[8]Water-soluble[8]
Byproduct Removal Relatively easy[8]Can be challenging[8]Easy (water-soluble)[8]

Table 1: General Performance Characteristics of Common Active Esters. Data sourced from BenchChem.[8]

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate: A Key Building Block

The imidazole core is a versatile scaffold in medicinal chemistry. The 1-methyl-1H-imidazole-4-carboxylate moiety, when activated as a PFP ester, becomes a valuable building block for constructing PROTAC linkers. This reagent allows for the efficient introduction of a substituted imidazole ring into the linker structure, which can influence the PROTAC's conformational rigidity and vectoral properties.

Workflow for PROTAC Linker Synthesis using PFP-activated Imidazole

G cluster_0 Activation cluster_1 PROTAC Linker Elongation cluster_2 Sequential Ligand Coupling A 1-Methyl-1H-imidazole- 4-carboxylic acid D Pentafluorophenyl 1-methyl-1H- imidazole-4-carboxylate A->D Activation B Pentafluorophenol B->D C Coupling Agent (e.g., DCC, EDC) C->D F PROTAC Linker with Imidazole Moiety D->F Amide Bond Formation E Amine-functionalized Linker Component E->F I Complete PROTAC Molecule F->I Coupling G POI Ligand G->I H E3 Ligase Ligand H->I

Caption: Synthetic workflow for incorporating the PFP-activated imidazole into a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

This protocol describes the activation of 1-methyl-1H-imidazole-4-carboxylic acid to its corresponding PFP ester.

Materials:

  • 1-methyl-1H-imidazole-4-carboxylic acid

  • Pentafluorophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent (DCC or EDC, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Coupling of PFP-activated Imidazole to an Amine-functionalized Linker

This protocol details the amide bond formation between the PFP ester and a linker component bearing a primary or secondary amine.

Materials:

  • Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

  • Amine-functionalized linker component (e.g., an amino-PEG chain)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve the amine-functionalized linker component (1.0 eq) in anhydrous DMF or DMSO under an inert atmosphere.

  • Add Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (1.0-1.2 eq) to the solution.

  • If the amine salt is used, add DIPEA (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. The reaction can also be gently heated (e.g., to 40-50 °C) to accelerate the coupling.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF/DMSO and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the desired product by flash column chromatography or preparative HPLC.

PROTAC Mechanism of Action

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Proteasome 26S Proteasome POI->Proteasome targeted for degradation Ub Ubiquitin PROTAC->Ub recruits E3 E3 Ubiquitin Ligase E3->PROTAC Ub->POI poly-ubiquitinates Proteasome->PROTAC released Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is a highly effective and versatile building block for the synthesis of PROTAC linkers. The PFP ester activating group offers significant advantages in terms of reactivity and stability, leading to more efficient and reliable amide bond formation compared to other commonly used active esters.[8] The protocols provided herein offer a robust framework for the incorporation of this valuable moiety into complex PROTAC molecules. By leveraging the superior chemical properties of PFP esters, researchers can streamline the synthesis of novel protein degraders, accelerating the development of this promising new class of therapeutics.

References

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020, 1(5): 273–312. Available at: [Link]

  • SciSpace. Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Available at: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemRxiv. Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Available at: [Link]

  • Shi, Y., et al. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules. 2023, 28(17), 6409. Available at: [Link]

  • National Center for Biotechnology Information. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Available at: [Link]

  • MDPI. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Available at: [Link]

  • National Center for Biotechnology Information. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Available at: [Link]

  • SYNthesis med chem. PROTACs & Molecular Glues. Available at: [Link]

  • ResearchGate. (PDF) Novel approaches for the rational design of PROTAC linkers. Available at: [Link]

  • ACS Publications. VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Structural basis of PROTAC cooperative recognition for selective protein degradation. Available at: [Link]

  • National Center for Biotechnology Information. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available at: [Link]

  • NextSDS. PENTAFLUOROPHENYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE — Chemical Substance Information. Available at: [Link]

  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Available at: [Link]

Sources

Method

Scalable Synthesis Methods Utilizing Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

Executive Summary Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 898288-88-5) is a highly specialized, pre-activated ester utilized extensively in advanced synthetic chemistry. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 898288-88-5) is a highly specialized, pre-activated ester utilized extensively in advanced synthetic chemistry. As a Senior Application Scientist, I have designed this protocol guide to address its two most critical applications: the solution-phase macrocyclization of DNA-binding Pyrrole-Imidazole (Py-Im) polyamides[1], and the scalable synthesis of 1-methyl-1H-imidazole-containing active pharmaceutical ingredients (APIs), such as PI3K inhibitors[2].

Rather than merely listing steps, this guide deconstructs the causality behind the chemical behavior of pentafluorophenyl (Pfp) esters, providing self-validating workflows that ensure high-yield, reproducible results.

Mechanistic Insights: Why the Pentafluorophenyl (Pfp) Ester?

When designing synthetic routes that require the formation of complex amide bonds—especially in sterically hindered environments or macrocyclizations—the choice of the activating group is paramount.

  • Electronic Activation & Aminolysis Reactivity : The five fluorine atoms on the Pfp ring exert a profound electron-withdrawing effect via induction, rendering the carbonyl carbon highly electrophilic. This ensures rapid aminolysis even with secondary or sterically hindered amines.

  • Hydrolytic Stability : Unlike N-Hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis in the presence of trace moisture, Pfp esters exhibit exceptional hydrolytic stability. This allows for prolonged reaction times in polar aprotic solvents (DMF, DMSO) without significant degradation of the active ester[3].

  • Thermodynamic Driving Force & Workup : The leaving group, pentafluorophenol (PfpOH), has a pKa​ of approximately 5.5. This low pKa​ not only makes it an excellent leaving group but also allows for its complete removal during a mild, weakly basic aqueous workup, bypassing the need for early-stage chromatography.

Quantitative Comparison of Activating Groups

The following table summarizes the quantitative advantages of utilizing Pfp esters over traditional coupling strategies in macrocyclization workflows[1][3]:

Activating GroupReactivity (Aminolysis)Hydrolytic StabilityLeaving Group pKa​ Typical Macrocyclization Yield
Pfp Ester (Pre-activated) HighHigh~5.570–85%
NHS Ester (Pre-activated) HighLow~8.030–50%
FDPP (in situ activation) HighModerateN/A60–75%
DPPA (in situ activation) ModerateModerateN/A40–60%

Protocol 1: Solution-Phase Macrocyclization of Py-Im Polyamides

Pyrrole-Imidazole (Py-Im) polyamides are synthetic molecules that bind to the minor groove of DNA. The 1-methyl-1H-imidazole (Im) moiety specifically recognizes guanine via hydrogen bonding. Synthesizing cyclic Py-Im polyamides enhances their DNA-binding affinity and cellular permeability, but traditional solid-phase cyclization suffers from abysmal yields. Utilizing a C-terminal Pfp ester enables a highly efficient solution-phase macrocyclization[1].

Experimental Causality & Design

To prevent intermolecular oligomerization (chain extension), the reaction must be performed under high dilution (<1 mM) . The Pfp ester's stability ensures that the activated C-terminus survives the extended time required for the intramolecular γ -amine to locate and attack the carbonyl carbon in this highly dilute environment[3].

Step-by-Step Methodology
  • Boc-Deprotection : Dissolve the acyclic Py-Im precursor (bearing a C-terminal Pfp ester and an N-terminal Boc-protected γ -amine) in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

  • Evaporation : Remove the TFA/DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual acid, yielding the TFA salt intermediate.

  • High Dilution : Dissolve the dried TFA salt in anhydrous N,N-Dimethylformamide (DMF) to achieve a final peptide concentration of 0.5 mM . Critical Step: Ensure the DMF is strictly anhydrous to prevent any background hydrolysis over the long reaction time.

  • Base-Promoted Cyclization : Add N,N-Diisopropylethylamine (DIEA) (10.0 equivalents) dropwise to the rapidly stirring solution. The base neutralizes the TFA salt, unmasking the nucleophilic primary amine, which immediately attacks the Pfp ester. Stir for 12–18 hours at room temperature.

  • Purification : Concentrate the DMF solution under high vacuum and purify the residue directly via Preparative Reverse-Phase HPLC (RP-HPLC) using a water/acetonitrile gradient with 0.1% TFA.

Self-Validating System Check

LC-MS Monitoring: Prior to HPLC, analyze the crude mixture via LC-MS. The acyclic precursor will exhibit a mass of [M+H]+ . Successful cyclization is definitively confirmed by the complete disappearance of this peak and the emergence of a new peak at [M−PfpOH]+ . If a mass of [2M−PfpOH]+ is observed, intermolecular oligomerization has occurred, indicating that the DMF dilution factor must be increased in subsequent batches.

Macrocyclization A Acyclic Py-Im Precursor (C-terminal Pfp ester) B Boc Deprotection (TFA/DCM) A->B C TFA Salt Intermediate B->C D High Dilution (<1 mM) in anhydrous DMF C->D E Base-Promoted Cyclization (DIEA addition) D->E F Cyclic Py-Im Polyamide E->F

Workflow for the solution-phase macrocyclization of Py-Im polyamides via Pfp ester activation.

Protocol 2: Scalable Synthesis of PI3K Inhibitor Intermediates

The 1-methyl-1H-imidazole-4-carboxamide motif is a privileged structure in medicinal chemistry, frequently serving as a hinge-binding moiety in kinase inhibitors, particularly those targeting the PI3K/AKT signaling pathway[2]. Using Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate allows for the rapid, scalable functionalization of complex drug scaffolds (e.g., tetrahydro-pyrido-pyrimidines) without the need for harsh coupling reagents like HATU or EDC, which generate difficult-to-remove by-products.

Step-by-Step Methodology
  • Preparation : Dissolve the amine-bearing drug scaffold (1.0 eq, e.g., 10 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL).

  • Reagent Addition : Add Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (1.05 eq, 10.5 mmol) in a single portion. Note: The slight excess ensures complete consumption of the valuable drug scaffold.

  • Catalysis : If the amine is present as a hydrochloride salt, add Triethylamine (TEA) (2.5 eq). If it is a free base, no additional base is strictly required, though 0.1 eq of 4-Dimethylaminopyridine (DMAP) can be added to accelerate sterically hindered couplings.

  • Reaction : Heat the mixture to 40 °C and stir for 4–6 hours.

  • Aqueous Workup : Cool to room temperature and quench with 50 mL of water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • By-product Removal : Wash the combined organic layers with saturated aqueous NaHCO3​ (3 x 50 mL), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

Self-Validating System Check

TLC & pH Partitioning: Following the NaHCO3​ wash, analyze the organic layer via Thin Layer Chromatography (TLC) (UV active at 254 nm). Because pentafluorophenol is highly acidic ( pKa​ ~ 5.5), the mildly basic NaHCO3​ wash ( pH ~ 8.3) completely deprotonates it, forcing the resulting pentafluorophenoxide salt into the aqueous layer. The absence of the PfpOH spot (which typically runs with a high Rf​ in EtOAc/Hexane) in the organic phase confirms the efficiency of the workup, yielding a highly pure intermediate ready for downstream processing.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Promotes Inhibitor 1-Methyl-1H-imidazole Derivative (Inhibitor) Inhibitor->PI3K Blocks Hinge Region

PI3K/AKT signaling pathway illustrating the therapeutic target of 1-methyl-1H-imidazole derivatives.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: US8653092B2 - Tetrahydro-pyrido-pyrimidine derivatives Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete amine coupling with Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

Title: Technical Support Center: Troubleshooting Incomplete Amine Coupling with Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate Introduction: Welcome to the Application Science Support Center. As researchers and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Incomplete Amine Coupling with Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

Introduction: Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on active esters for robust amide bond formation. Pentafluorophenyl (PFP) 1-methyl-1H-imidazole-4-carboxylate is a highly reactive, specialized acylating agent. While PFP esters generally exhibit superior stability against spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters [2], incomplete coupling remains a common bottleneck. This guide synthesizes mechanistic causality with field-proven diagnostics to help you achieve quantitative conversion.

Part 1: The Mechanistic Causality of PFP Ester Amidation

Amine coupling with a PFP ester proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse expels the pentafluorophenolate anion—an excellent leaving group due to the strong electron-withdrawing effect of its five fluorine atoms [1, 4].

However, this pathway competes directly with hydrolysis if trace moisture is present, especially under basic conditions [2]. Furthermore, the 1-methyl-1H-imidazole core introduces a unique variable: its basic nitrogen can become protonated in acidic environments, altering the molecule's solubility and electronic profile.

G PFP PFP 1-methyl-1H- imidazole-4-carboxylate Amide Desired Amide Conjugate PFP->Amide Aminolysis (Optimal pH 7.2-8.5) Acid Hydrolyzed Acid + Pentafluorophenol PFP->Acid Hydrolysis (High pH / Moisture) Amine Target Amine (Primary/Secondary) Amine->Amide Water Trace Moisture (H2O) Water->Acid

Reaction pathways: Desired aminolysis vs. competing hydrolysis of the PFP ester.

Quantitative Data: PFP vs. NHS Esters

To establish a baseline for troubleshooting, it is critical to understand the operational parameters of PFP esters compared to traditional NHS esters [2, 3].

ParameterPentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterImpact on Experiment Design
Optimal Reaction pH 7.2 – 8.57.2 – 8.0PFP tolerates slightly higher pH, but hydrolysis accelerates >pH 8.5.
Hydrolysis Susceptibility Low to ModerateHigh (Rapid > pH 7)PFP allows for longer incubation times and higher recovery.
Reactivity with Steric Amines HighModeratePFP is preferred for hindered secondary amines.
Storage Requirements -20°C (Desiccated)-20°C (Desiccated)Both require equilibration to room temp before opening to prevent condensation.

Part 2: Troubleshooting Guide & FAQs

Q1: My coupling reaction stalls at 40-50% conversion despite using 1.2 equivalents of the PFP ester. Why is the reaction incomplete? A: The most common cause is the competitive hydrolysis of the PFP ester due to trace moisture in your solvent or hygroscopic amine salts[2]. While PFP esters are more stable than NHS esters, water remains a potent nucleophile in the presence of a base. If the PFP ester hydrolyzes into 1-methyl-1H-imidazole-4-carboxylic acid and pentafluorophenol, it becomes inert to amidation. Diagnostic: Run an LC-MS of the crude mixture. If the PFP ester peak is completely consumed but unreacted amine remains, moisture is the culprit.

Q2: How does the 1-methyl-1H-imidazole core affect my choice of base? A: The imidazole ring contains a basic nitrogen. If your target amine is supplied as an HCl or TFA salt, the acidic counterions can protonate both the target amine and the imidazole core of the reagent. A protonated amine is non-nucleophilic, halting the reaction [1]. You must use a sufficient excess of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to maintain the free base form of all reactive species [5]. Typically, 2.0 to 3.0 equivalents of DIPEA are required.

Q3: Both my PFP ester and target amine are still present in the LC-MS trace after 12 hours. What is preventing the reaction? A: If neither reagent is consumed, the issue is a lack of nucleophilicity, often due to severe steric hindrance or an inherently weak nucleophile (e.g., an aniline derivative). Solution: First, verify the basicity of the solution. If basicity is adequate, elevate the reaction temperature to 40–50°C. If the amine is exceptionally hindered, you may need to add a catalytic amount of 1-Hydroxy-7-azabenzotriazole (HOAt) or 4-Dimethylaminopyridine (DMAP) to form an even more reactive transient intermediate, though this is rarely required for highly active PFP esters [4].

Q4: Can I prepare a stock solution of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate for use over several days? A: No. It is strongly recommended to prepare solutions of PFP esters immediately before use [2]. Even in high-quality anhydrous organic solvents (DMF/DMSO), trace water will cause the ester to degrade over time, leading to a loss of reactivity and irreproducible coupling yields.

G Start Incomplete Amine Coupling LCMS Perform LC-MS Analysis Start->LCMS CheckPFP Is PFP Ester Consumed? LCMS->CheckPFP ConsumedYes Yes: Hydrolysis or Side Reaction CheckPFP->ConsumedYes Yes ConsumedNo No: Poor Nucleophilicity or Protonated Amine CheckPFP->ConsumedNo No FixHydro Dry Solvents, Check Storage, Avoid Basic Aqueous Workup ConsumedYes->FixHydro FixNu Add DIPEA, Heat to 40°C, or Add Catalyst ConsumedNo->FixNu

Diagnostic decision tree for troubleshooting incomplete PFP ester amine coupling.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating in-process controls (IPC), you can definitively isolate the variable causing incomplete coupling.

Methodology: Anhydrous Amidation with PFP 1-methyl-1H-imidazole-4-carboxylate

Materials Required:

  • Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (Equilibrated to room temperature in a desiccator before opening) [2].

  • Target Amine (Primary or Secondary).

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Water content < 50 ppm).

  • N,N-Diisopropylethylamine (DIPEA), anhydrous.

Step-by-Step Procedure:

  • Amine Preparation: In an oven-dried reaction vial purged with inert gas (Nitrogen or Argon), dissolve the target amine (1.0 eq, e.g., 0.1 mmol) in 1.0 mL of anhydrous DMF.

  • Basification: Add DIPEA (2.5 eq, 0.25 mmol) to the amine solution. Causality Check: If your amine is a salt (e.g., HCl), the extra base neutralizes the acid, ensuring the amine is a free nucleophile and preventing the protonation of the imidazole reagent [5]. Stir for 5 minutes.

  • Reagent Addition: Quickly weigh out Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (1.2 eq, 0.12 mmol) and add it directly to the reaction mixture as a solid. Note: Do not use pre-made stock solutions of the PFP ester [2].

  • Reaction Initiation: Stir the reaction at room temperature (20–25°C) under an inert atmosphere.

  • In-Process Control (IPC) via LC-MS:

    • Take a 5 µL aliquot at 1 hour and 4 hours . Dilute in LC-MS grade Acetonitrile.

    • Validation: At 1 hour, you should observe >50% conversion to the amide product. If the PFP ester is gone but conversion is low, your DMF is wet. If both starting materials remain, heat the reaction to 40°C.

  • Quenching and Workup: Once LC-MS confirms complete consumption of the amine, quench the reaction with a primary amine scavenger (e.g., Tris buffer or ethanolamine) if necessary. Proceed to purification (e.g., preparative HPLC). Avoid strongly basic aqueous workups (pH > 9), as this can hydrolyze the newly formed product or remaining ester intermediates [2, 6].

References

  • BenchChem. "Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide." BenchChem Technical Support, 2025.
  • BenchChem. "Technical Support Center: Managing Pentafluorophenyl Ester Hydrolysis in Aqueous Solutions." BenchChem Technical Support, 2025.
  • BenchChem. "Strategies to improve the stability of endo-BCN-PEG2-PFP ester in solution." BenchChem Technical Support, 2025.
  • Grokipedia. "Pentafluorophenyl esters." Grokipedia, 2025.
  • University of Michigan.
  • BenchChem. "Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters." BenchChem Technical Support, 2025.
Optimization

Technical Support Center: Optimizing Acylation with Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

Welcome to the technical support center for optimizing acylation reactions using Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing acylation reactions using Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical transformation. Here, we address common challenges in a direct question-and-answer format, blending foundational principles with practical, field-tested advice to ensure your experiments are both successful and reproducible.

Section 1: Foundational Concepts & Reaction Principles

This section covers the essential knowledge needed to understand the reaction's components and the critical role of temperature.

Q1: What makes Pentafluorophenyl (PFP) esters, like the one in my starting material, effective for acylation?

Pentafluorophenyl esters are highly efficient "active esters" used to create stable amide bonds.[1][2][3] The key to their effectiveness lies in the pentafluorophenyl group, which is a superb leaving group. The five highly electronegative fluorine atoms strongly withdraw electron density from the phenyl ring, making the ester's carbonyl carbon exceptionally electrophilic and thus highly susceptible to attack by a nucleophile (like an amine).[1][4] This high reactivity often leads to faster reaction times and higher yields compared to less activated esters.[2][4]

Q2: What is the general mechanism for this acylation reaction, and why is temperature a critical parameter?

The reaction proceeds via a nucleophilic acyl substitution mechanism. An amine (or other nucleophile) attacks the highly electrophilic carbonyl carbon of the PFP ester. This forms a temporary, unstable tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate anion and forming the desired amide product.[1][4]

Temperature is a critical parameter because it directly influences the reaction rate. According to the Arrhenius equation, higher temperatures generally increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction.[5][6] However, excessively high temperatures can introduce unwanted side reactions, such as decomposition of the starting material or product, or promote the formation of undesired byproducts, ultimately lowering the overall yield.[7][8] The goal is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing these competing pathways.

Acylation_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products PFP_Ester Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate Tetrahedral Tetrahedral Intermediate PFP_Ester->Tetrahedral Nucleophilic Attack Nucleophile Amine (R-NH₂) Nucleophile->Tetrahedral Amide Acylated Product (Amide) Tetrahedral->Amide Collapse & Expulsion Leaving_Group Pentafluorophenol Tetrahedral->Leaving_Group

Caption: General mechanism of nucleophilic acyl substitution.

Section 2: Temperature Optimization Strategies

This section provides actionable guidance on how to systematically determine the optimal reaction temperature.

Q3: I'm starting a new acylation with this reagent. What is a good initial temperature range to screen?

For acylation reactions involving highly reactive PFP esters, it is often best to start at a lower temperature and gradually increase it. A sensible initial screening range is from 0°C to 80°C. Many PFP ester couplings proceed efficiently at room temperature (approx. 20-25°C).[9]

Here is a typical screening strategy:

Experiment Temperature (°C) Purpose
10°C (Ice Bath)Establishes a baseline for low-temperature reactivity.
2Room Temp (~25°C)A common and convenient starting point.
340-50°CModerate heating to increase rate without significant decomposition.
460-80°CHigher temperature to push sluggish reactions to completion.

It is crucial to monitor each reaction by a suitable analytical method like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting material and the formation of the product.[10][11][12]

Q4: How do I design a systematic experiment to find the optimal temperature?

A systematic approach is key. You can employ a time-course experiment at several different temperatures.

Experimental Protocol: Temperature Optimization Study

  • Preparation: In parallel, set up identical reaction vessels (e.g., vials or small flasks) under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.[8]

  • Reagents: To each vessel, add your solvent, the amine nucleophile, and any base if required.

  • Temperature Control: Place each vessel in a controlled temperature environment (e.g., ice bath, water bath, heating block).

  • Initiation: Add the Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate solution to each vessel simultaneously to start the reactions.

  • Sampling: At predetermined time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), withdraw a small aliquot from each reaction.

  • Quenching: Immediately quench the reaction in the aliquot to stop it (e.g., by diluting it in the HPLC mobile phase or adding a quenching agent).[9]

  • Analysis: Analyze each quenched aliquot by HPLC or NMR to determine the percentage conversion of your starting material to the desired product.[13][14]

  • Data Plotting: Plot the percentage conversion versus time for each temperature. The optimal temperature will be the one that gives the highest yield in the shortest amount of time without significant formation of impurities.

Caption: A logical workflow for troubleshooting and optimizing temperature.

Section 3: Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments.

Q5: My reaction is very slow or not proceeding at all, even at room temperature. What should I do?

Possible Cause 1: Insufficient Thermal Energy While PFP esters are reactive, some acylations, particularly with sterically hindered amines, require more energy to overcome the activation barrier.

  • Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction closely by TLC or HPLC. A moderate temperature of 60-80°C can often drive the reaction to completion without causing degradation.[7]

Possible Cause 2: Reagent Degradation PFP esters are sensitive to moisture.[3][9] If the ester has been hydrolyzed back to its carboxylic acid, it will not react.

  • Solution: Ensure you are using anhydrous solvents and that the reaction is protected from atmospheric moisture.[8] It is best practice to use a freshly opened bottle of the PFP ester or one that has been stored properly at -20°C with a desiccant.[3][9]

Q6: I'm getting a good conversion, but I'm also seeing significant impurity formation. How can I fix this?

Possible Cause: Excessive Heat High temperatures can cause decomposition of the starting materials or the desired product.[7] For imidazole-containing compounds, high heat can sometimes promote side reactions like N-acylation at an undesired position or other rearrangements.

  • Solution: Lower the reaction temperature. Even if the reaction is slower, running it at a lower temperature (e.g., room temperature or 0°C) for a longer period can often provide a cleaner reaction profile and a higher isolated yield of the pure product.[8]

Q7: The reaction yield is inconsistent between batches. What could be the cause?

Possible Cause 1: Inconsistent Temperature Control Small variations in temperature, especially if the reaction is highly sensitive to heat, can lead to different outcomes.

  • Solution: Use precise temperature control equipment like a digitally controlled heating mantle or a cryo-cooler instead of relying on ambient room temperature, which can fluctuate.

Possible Cause 2: Reagent Quality The purity and stability of the PFP ester are paramount.

  • Solution: Always use high-purity reagents. It is good practice to qualify a new batch of PFP ester with a small-scale control reaction to ensure its reactivity is consistent with previous batches.[9] Ensure proper storage conditions are maintained.[4]

References

  • Pentafluorophenyl esters - Grokipedia. Grokipedia.
  • Troubleshooting low yields in Friedel-Crafts acylation of naphthalene. BenchChem.
  • Troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene. BenchChem.
  • Troubleshooting Low Yield in Stork Enamine Acylation. BenchChem.
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing.
  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide. BenchChem.
  • Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Journal of the American Chemical Society.
  • Technical Support Center: Stability of Pentafluorophenyl Esters in Solution. BenchChem.
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. Available at: [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Available at: [Link]

  • Whether the formation of amide bonds in protein is effected by temperature? ResearchGate. Available at: [Link]

  • 60 MHz 1H NMR Reaction Monitoring. Process NMR Associates.
  • Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters. BenchChem.
  • Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters. BenchChem.
  • Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Xenobiotica. Available at: [Link]

  • Mechanism of imidazole-catalyzed acylation of cellulose in... ResearchGate. Available at: [Link]

  • Transformation of pentafluorophenyl esters. ResearchGate. Available at: [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Available at: [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Academia.edu. Available at: [Link]

Sources

Troubleshooting

Removing pentafluorophenol byproduct from Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate reactions

Welcome to the technical support center for reactions involving Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide exp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges, specifically focusing on the removal of the pentafluorophenol (PFP) byproduct. Our goal is to equip you with the knowledge to optimize your purification strategy, ensuring high product purity and yield.

Understanding the Core Challenge: The Properties of PFP

Pentafluorophenol (PFP) is a common byproduct in reactions where PFP esters are used as activating agents. While an excellent leaving group, its removal from the reaction mixture can be non-trivial and is essential for obtaining a pure final product. The key to effective removal lies in understanding its chemical properties:

  • Acidity: PFP is significantly more acidic than phenol, with a pKa of approximately 5.5.[1][2][3] This property is the primary lever for its removal via basic extraction.

  • Solubility: PFP is soluble in many organic solvents and also has some water solubility.[2]

  • Physical State: It is a low-melting solid, which can sometimes lead to it "oiling out" during workup if not handled correctly.[3]

The primary challenge arises from the fact that the desired product, Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate, is an active ester. While more stable to hydrolysis than many other active esters (like NHS esters), it can still be susceptible to degradation under the basic aqueous conditions used to remove the acidic PFP byproduct.[4][5][6]

Purification Strategy Decision Workflow

Choosing the right purification strategy is critical and depends on the stability of your desired product and the scale of your reaction. The following workflow provides a decision-making framework.

Purification_Workflow start Reaction Complete check_stability Is the PFP ester product stable to mild aqueous base? start->check_stability aqueous_workup Perform Mild Basic Aqueous Wash (e.g., sat. NaHCO₃) check_stability->aqueous_workup Yes consider_alternatives Product is base-sensitive or wash is ineffective. check_stability->consider_alternatives No check_purity1 Is the product pure (by TLC/LCMS)? aqueous_workup->check_purity1 finish Product Isolated check_purity1->finish Yes check_purity1->consider_alternatives No choose_alternative Select Alternative Method consider_alternatives->choose_alternative chromatography Silica Gel or Reversed-Phase Chromatography choose_alternative->chromatography Good for most scales, removes multiple impurities scavenger_resin Polymer-Supported Scavenger Resin choose_alternative->scavenger_resin Good for small-medium scale, high selectivity recrystallization Recrystallization choose_alternative->recrystallization Good for solid products, can be highly effective check_purity2 Is the product pure? chromatography->check_purity2 scavenger_resin->check_purity2 recrystallization->check_purity2 check_purity2->finish Yes check_purity2->choose_alternative No, try another alternative

Caption: Decision workflow for selecting a PFP byproduct purification method.

Frequently Asked Questions (FAQs)

Q1: I see both my product and a PFP spot on my TLC plate after the reaction. What is the quickest way to remove the PFP?

For many standard reactions where the desired PFP ester is sufficiently stable, the quickest method is a mild basic aqueous wash.

  • The Chemistry: Pentafluorophenol has a pKa of ~5.5, making it acidic.[1][2] By washing the organic reaction mixture with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃, pH ~8) or sodium carbonate (Na₂CO₃), you deprotonate the PFP to form the sodium pentafluorophenolate salt.[7][8][9] This salt is highly water-soluble and will partition into the aqueous layer, leaving the neutral organic product in the organic layer.[10]

  • Causality: The significant difference in acidity between PFP and any residual carboxylic acid starting material allows for selective removal. The 1-methyl-1H-imidazole moiety of your product is basic (pKa of the conjugate acid of 1-methylimidazole is ~7.4), so a mild basic wash should not deprotonate it.[11]

Q2: I tried a sodium bicarbonate wash, but my product yield is very low. What happened?

This is a classic issue and strongly suggests that your product, Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate, is being hydrolyzed by the basic wash.[4][5][6]

  • The Mechanism: PFP esters, while relatively stable, are still activated esters. The hydroxide ions present in the basic aqueous solution can act as a nucleophile, attacking the ester's carbonyl carbon. This leads to the cleavage of the PFP ester bond, resulting in the formation of the inactive 1-methyl-1H-imidazole-4-carboxylic acid and pentafluorophenol. This is particularly problematic if the wash is prolonged or if a stronger base is used.

  • Expert Insight: A user on a chemistry forum reported a similar issue where their PFP ester product disappeared from the NMR spectrum after a NaHCO₃ wash, indicating hydrolysis.[6] This highlights the fine balance required when using this method. If you suspect hydrolysis, you must switch to a non-aqueous or non-basic purification method.

Q3: Can I use a stronger base like sodium hydroxide (NaOH) to speed up the PFP removal?

This is strongly discouraged. Using a strong base like NaOH will significantly increase the rate of hydrolysis of your desired PFP ester product, leading to substantial yield loss.[4] The principle is to use a base that is just strong enough to deprotonate the PFP (pKa ~5.5) but not so strong that it aggressively promotes ester hydrolysis. Saturated sodium bicarbonate is generally the best choice for this approach.

Troubleshooting Guide: Advanced Purification Protocols

If the standard aqueous wash fails or is not suitable, consider these alternative, field-proven protocols.

Scenario 1: Product is Sensitive to Aqueous Base

Problem: The aqueous basic wash is hydrolyzing the Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate.

Solution A: Purification by Silica Gel Chromatography

This is the most common and reliable alternative to an aqueous workup for removing PFP.

  • Principle of Separation: Silica gel is a polar stationary phase. Pentafluorophenol, being moderately polar, will have some retention on the column. Your desired PFP ester product will likely have a different polarity, allowing for separation. PFP can often be eluted with a less polar solvent system (e.g., ethyl acetate/hexanes), while more polar products may require a higher concentration of the more polar solvent.[7]

  • Detailed Protocol:

    • Reaction Quench: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Adsorption: Re-dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). This is your sample for loading.

    • Column Packing: Prepare a silica gel column using a suitable solvent system. The choice of eluent is critical and should be determined beforehand by TLC analysis. A common starting point for compounds of this type is a gradient of ethyl acetate in hexanes or heptane.

    • Elution: Carefully load the sample onto the column and begin elution. Collect fractions and monitor them by TLC to identify those containing your pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Expert Insight: Some sources suggest that PFP esters can be unstable on silica gel.[6] While this is a possibility, it is often less of an issue than basic hydrolysis. If you observe streaking or decomposition on your TLC plate, consider deactivating the silica gel with a small amount of triethylamine (~0.5-1%) in your eluent.

Solution B: Use of a Polymer-Supported Scavenger Resin

Scavenger resins offer a highly selective method for removing impurities without the need for chromatography or extraction.

  • Principle of Separation: A scavenger resin is a solid support (polymer bead) functionalized with a chemical group designed to react with and "scavenge" a specific type of impurity from a solution.[12] To remove the acidic PFP, a resin with a basic functional group (e.g., an amine) is ideal. The resin effectively acts as a solid-phase base.

  • Detailed Protocol:

    • Select Resin: Choose a basic scavenger resin, such as a polymer-supported amine (e.g., Tris(2-aminoethyl)amine on polystyrene) or a basic anion exchange resin.

    • Incubation: After the reaction is complete, dissolve the crude mixture in a suitable anhydrous solvent (e.g., dichloromethane, THF). Add the scavenger resin (typically 2-4 equivalents relative to the PFP).

    • Agitation: Gently stir or agitate the mixture at room temperature. The required time can range from 1 to 16 hours, depending on the resin and the concentration of PFP. Monitor the removal of the PFP spot by TLC or LCMS.

    • Isolation: Once the PFP is consumed, simply filter the reaction mixture to remove the resin beads.

    • Final Step: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain your purified product.

  • Causality: This method is often superior for base-sensitive products because the reaction occurs in a non-aqueous environment, completely avoiding hydrolysis. The purification process is reduced to a simple filtration.[13]

Scenario 2: Product is a Solid and Relatively Non-Polar

Problem: The product is a solid, and you wish to avoid chromatography for scalability or simplicity.

Solution: Purification by Recrystallization

If your Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is a solid, recrystallization can be an extremely effective method for achieving high purity.

  • Principle of Separation: Recrystallization relies on the difference in solubility of your product and impurities (PFP) in a specific solvent at different temperatures.[14] The ideal solvent will dissolve your product completely when hot but poorly when cold. PFP, being an impurity, should either remain in the cold solvent (the mother liquor) or be much more soluble than your product, thus staying in solution as your product crystallizes.[15]

  • Detailed Protocol:

    • Solvent Selection: This is the most critical step. Test small amounts of your crude product in various solvents (e.g., ethyl acetate, hexanes, isopropanol, or solvent mixtures like ethyl acetate/hexanes).[7] You are looking for a solvent system where the product is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Cooling (Crystallization): Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[16] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the PFP impurity.[16]

    • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary Table

Purification MethodPrincipleKey AdvantagesKey DisadvantagesBest For...
Mild Basic Wash Acid-base extraction; PFP forms a water-soluble salt.Fast, simple, inexpensive.Risk of product hydrolysis.[4][5][6]Base-stable PFP esters where speed is a priority.
Silica Gel Chromatography Differential polarity.Highly effective for a wide range of products; removes multiple impurities.Can be time-consuming and requires significant solvent; potential for product degradation on silica.[6]Most general applications, especially for complex mixtures or base-sensitive products.
Scavenger Resin Covalent capture of acidic PFP by a solid-supported base.High selectivity; non-aqueous conditions; simple filtration workup.[12][13]Resins can be expensive; may require longer reaction times for scavenging.Base-sensitive products, especially in high-throughput or automated synthesis.
Recrystallization Differential solubility at varying temperatures.Can yield very high purity product; scalable; avoids chromatography.Only applicable to solid products; requires careful solvent screening; potential for yield loss in mother liquor.Purifying solid PFP ester products.

References

  • Pentafluorophenol - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Pentafluorophenyl esters - Grokipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Scavenger Resins - Amerigo Scientific. (n.d.). Retrieved March 17, 2026, from [Link]

  • CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6-acetate - Google Patents. (n.d.).
  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Org. Biomol. Chem., 2025. DOI: 10.1039/D5OB00798D.
  • Adamczyk, M., et al. (1999). Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6-Carboxyfluorescein. Bioconjugate Chemistry, 10(6), 1035-1037. [Link]

  • InertSustain PFP Preparative Columns | Products - GL Sciences. (n.d.). Retrieved March 17, 2026, from [Link]

  • A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity - Fortis Technologies. (n.d.). Retrieved March 17, 2026, from [Link]

  • Making pentafluorophenyl ester and washing problems : r/chemistry - Reddit. (2025, August 17). Retrieved March 17, 2026, from [Link]

  • How do I form an ester using pentadflurophenol? - ResearchGate. (2014, April 17). Retrieved March 17, 2026, from [Link]

  • Salvino, J. M., et al. (2000). Polymer-Supported Tetrafluorophenol: A New Activated Resin for Chemical Library Synthesis. Journal of Combinatorial Chemistry, 2(6), 691-697. [Link]

  • 1-Methylimidazole - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • A simple and efficient synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl ester intermediate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved March 17, 2026, from [Link]

  • Wipf Group. (2004, October 29). Strategies in Organic Synthesis. Retrieved March 17, 2026, from [Link]

  • Pesek, J. J., et al. (2018). New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. Molecules, 23(11), 2845. [Link]

  • Recrystallization - Wired Chemist. (n.d.). Retrieved March 17, 2026, from [Link]

  • Polymer-Supported Tetrafluorophenol: A New Activated Resin for Chemical Library Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • 1H-Imidazole, 4-methyl- - Cheméo. (n.d.). Retrieved March 17, 2026, from [Link]

  • Szostak, M., et al. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Organic Letters, 22(3), 929-934. [Link]

  • Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. (n.d.). Retrieved March 17, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved March 17, 2026, from [Link]

  • Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 14(8), 2829-2838. [Link]

  • How to remove the phenol from the reaction mixture without doing column chromatography? - ResearchGate. (2017, April 26). Retrieved March 17, 2026, from [Link]

  • Non‐PFAS‐Based Magnetic Polymer Sorbents for Efficient Removal of Perfluorinated Compounds from Landfill Leachate. Advanced Functional Materials, 2025. [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved March 17, 2026, from [Link]

  • A versatile synthetic platform for polymer membrane libraries using functional networks. (n.d.). Retrieved March 17, 2026, from [Link]

  • Styrene-based cyclodextrin polymers for removing PFAS from water - American Chemical Society. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Optimization

Reducing steric hindrance issues in Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate reactions

Welcome to the Technical Support Center for Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (Pfp-1M4C) . While pentafluorophenyl (Pfp) esters are highly valued for their exceptional resistance to spontaneous hydrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (Pfp-1M4C) . While pentafluorophenyl (Pfp) esters are highly valued for their exceptional resistance to spontaneous hydrolysis and rapid reaction kinetics[1], the extreme steric bulk of the pentafluorophenyl ring combined with the 1-methyl-1H-imidazole core can impede nucleophilic attack by hindered amines.

This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers, ensuring high-yield conjugations and peptide couplings.

Diagnostic Workflow

G Start Coupling Stalled: Steric Hindrance Suspected CheckAmine Is the nucleophile a bulky/secondary amine? Start->CheckAmine AddCatalyst Add HOAt (1.1 eq) Enable Anchimeric Assistance CheckAmine->AddCatalyst Yes CheckSolvent Are reactants aggregating? CheckAmine->CheckSolvent No AddCatalyst->CheckSolvent Still Stalled Success Target Amide Formed (Verify via LC-MS) AddCatalyst->Success Reaction Proceeds ChangeSolvent Switch to Anhydrous DMAc Increase Temp to 45°C CheckSolvent->ChangeSolvent Yes ChangeSolvent->Success

Fig 1. Troubleshooting logic for overcoming steric hindrance in Pfp-1M4C couplings.

Frequently Asked Questions (FAQs)

Q1: Why does my Pfp-1M4C coupling stall when reacting with secondary amines or N-terminally hindered peptides? A1: The causality lies in the transition state geometry. The pentafluorophenyl leaving group is highly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon[1]. However, the five fluorine atoms create a dense, sterically demanding electron cloud. When a bulky nucleophile approaches the carbonyl carbon, the steric clash between the amine's substituents and the ortho-fluorines of the Pfp group raises the activation energy ( Ea​ ) significantly. This prevents the formation of the tetrahedral intermediate, resulting in stalled reactions.

Q2: How can I chemically overcome this steric barrier without changing the Pfp-1M4C reagent? A2: The most effective strategy is the introduction of a nucleophilic catalyst that can displace the bulky Pfp group to form a smaller, highly reactive intermediate. 1-Hydroxy-7-azabenzotriazole (HOAt) is the gold standard for this. HOAt reacts with the Pfp ester to form an HOAt-ester intermediate. The pyridine nitrogen in HOAt provides anchimeric assistance (intramolecular general base catalysis) by hydrogen-bonding with the incoming hindered amine, effectively pre-organizing the transition state and lowering the activation energy[2][3].

Q3: What role does solvent selection play in mitigating steric hindrance? A3: Solvents dictate the hydrodynamic volume of both the nucleophile and the Pfp-1M4C ester. In non-polar solvents, reactants may form tight ion pairs or aggregates, exacerbating steric issues. Using highly polar, aprotic solvents disrupts these aggregates. Furthermore, N,N-dimethylacetamide (DMAc) is strongly preferred over DMF. DMF degrades over time to form free dimethylamine, which can competitively react with your Pfp ester. DMAc possesses similar solubilizing properties but does not degrade into reactive free amines[4].

Quantitative Data: Catalyst Efficacy on Hindered Couplings

To illustrate the causality of catalyst selection, the following table summarizes the kinetic improvements when coupling a sterically hindered amine with a bulky activated ester, based on established peptide synthesis benchmarks[2][3].

Catalyst SystemMechanism of ActionReaction TimeTypical Yield (%)Steric Hindrance Mitigation
None (Uncatalyzed) Direct aminolysis> 24 hours< 15%Poor (High Ea​ barrier)
HOBt (1.0 eq) Transesterification7.5 hours~ 40%Moderate
DMAP (0.1 eq) Acylpyridinium formation4 - 6 hours60 - 70%Good (Elevated risk of racemization)
HOAt (1.0 eq) Anchimeric assistance (H-bonding)30 - 50 mins> 85%Excellent (Pre-organizes transition state)
Self-Validating Experimental Protocol: HOAt-Assisted Amidation

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can verify the success of each mechanistic step rather than blindly following instructions.

Materials Required:

  • Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (Pfp-1M4C)

  • Sterically hindered amine (e.g., N-methylated peptide or secondary amine)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Preparation of the Active Intermediate: Dissolve 1.0 equivalent of Pfp-1M4C and 1.1 equivalents of HOAt in anhydrous DMAc to achieve a concentration of ~0.1 M.

    • Causality: HOAt rapidly displaces the bulky Pfp group. DMAc is chosen over DMF to prevent amine contamination[4].

    • Validation Checkpoint 1: Take a 1 µL aliquot, dilute in acetonitrile, and run LC-MS. You must observe the disappearance of the Pfp-1M4C mass and the appearance of the HOAt-ester intermediate mass.

  • Amine Activation: In a separate dry vial, dissolve 1.2 equivalents of the sterically hindered amine in DMAc. Add 2.0 equivalents of DIPEA.

    • Causality: DIPEA ensures the amine is fully deprotonated and nucleophilic. Its own extreme steric bulk prevents it from acting as a competing nucleophile.

  • Coupling Reaction: Dropwise, add the amine solution to the HOAt-ester solution under vigorous stirring at 25°C.

    • Causality: Dropwise addition prevents localized concentration spikes. The anchimeric assistance from the pyridine nitrogen of HOAt will now hydrogen-bond with the hindered amine, guiding it directly to the carbonyl carbon[3].

  • Thermal Optimization (Conditional): If steric hindrance is extreme (e.g., coupling to a solid-phase resin with high loading or a highly branched secondary amine), elevate the reaction temperature to 45°C for 2 to 4 hours.

  • Quenching & Final Validation: Quench the reaction with a primary amine scavenger (e.g., Tris buffer) to deactivate any remaining ester.

    • Validation Checkpoint 2: Perform LC-MS analysis. The target amide mass must be the dominant peak, with free pentafluorophenol (cleaved byproduct) clearly visible in the trace.

References
  • Recent development of peptide coupling reagents in organic synthesis Source: Kiel University (uni-kiel.de) URL:[Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Catalysts to accelerate Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate reactions with weak nucleophiles

Technical Support Center: Catalysts for Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate Amidation Introduction & Core Principles Welcome to the Technical Support Center for active ester bioconjugation and synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalysts for Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate Amidation

Introduction & Core Principles

Welcome to the Technical Support Center for active ester bioconjugation and synthesis. Pentafluorophenyl (PFP) 1-methyl-1H-imidazole-4-carboxylate (CAS 898288-88-5) is a premium acylating agent utilized in drug development to install the 1-methyl-1H-imidazole-4-carbonyl motif. While PFP esters boast superior stability in aqueous media compared to N-hydroxysuccinimide (NHS) esters, their baseline reactivity with weak nucleophiles—such as sterically hindered secondary amines or electron-deficient anilines—can be a bottleneck[1].

This guide provides field-proven troubleshooting strategies, focusing on the rational selection of catalysts to accelerate these challenging amidations without compromising yield or purity.

Troubleshooting Guides & FAQs

Q1: My amidation reaction with a sterically hindered secondary amine stalled at 30% conversion. Should I just increase the temperature? A1: No. Increasing temperature is a brute-force approach that often leads to thermal degradation of the PFP ester or unwanted side reactions (such as imidazole ring opening). The causality of the stall is the high activation energy required for a bulky nucleophile to attack the ester carbonyl. Solution: Introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or a polymeric equivalent (poly-DMAP)[2]. DMAP is less sterically hindered than your secondary amine and rapidly attacks the PFP ester to form a highly electrophilic acyl-pyridinium intermediate. This intermediate dramatically lowers the activation barrier for the subsequent attack by the hindered amine.

Q2: I am using DMAP, but I observe significant hydrolysis of the PFP ester in my LC-MS. How can I prevent this? A2: DMAP accelerates all nucleophilic attacks, including that of trace water. If your solvent is not rigorously anhydrous, DMAP will catalyze the hydrolysis of the ester into 1-methyl-1H-imidazole-4-carboxylic acid and pentafluorophenol. Solution: Switch to 1-Hydroxy-7-azabenzotriazole (HOAt) . HOAt operates via a different mechanistic pathway. It transesterifies the PFP ester to an OAt ester. The nitrogen at the 7-position of HOAt provides a "neighboring group effect"—it hydrogen-bonds with the incoming amine, effectively anchoring it and increasing the local effective concentration of the nucleophile[3]. This directed aminolysis outcompetes background hydrolysis.

Q3: Can I use a Lewis acid catalyst for electron-deficient anilines? A3: Yes. For extremely weak nucleophiles where neither DMAP nor HOAt provides sufficient acceleration, boronic acid catalysis is highly effective. 3,4,5-Trifluorophenylboronic acid has been documented as an extremely active amidation catalyst[4]. The boron atom coordinates to the carbonyl oxygen (or the leaving group), withdrawing electron density and drastically lowering the LUMO of the electrophile, making it highly susceptible to attack by poor nucleophiles.

Catalyst Selection Matrix

To assist in experimental design, the following table summarizes the quantitative and qualitative performance metrics of various catalysts when reacting PFP esters with weak nucleophiles.

Catalyst SystemPrimary MechanismRelative Rate AccelerationHydrolysis RiskOptimal LoadingBest Application
None (Control) Direct Aminolysis1xLowN/APrimary, unhindered amines
DMAP Nucleophilic (Acyl-pyridinium)>50xHigh0.1 - 1.0 equivModerately hindered amines
HOAt Neighboring Group Effect~20xLow1.0 equivPeptides, moisture-sensitive setups
3,4,5-F₃-PhB(OH)₂ Lewis Acid Activation>100xModerate0.05 - 0.1 equivElectron-deficient anilines

Validated Experimental Protocol: HOAt-Catalyzed Amidation

Objective: Couple a sterically hindered secondary amine to Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. Self-Validation Design: This protocol uses a basic aqueous wash to seamlessly remove the pentafluorophenol byproduct (pKa ~5.5), validating the purity of the organic layer without requiring immediate chromatography.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (1.0 equiv) and HOAt (1.0 equiv) in anhydrous DMF (0.1 M). Causality: Anhydrous conditions prevent background hydrolysis. HOAt immediately begins transesterification to the more reactive OAt ester.

  • Amine Addition: Add the weak nucleophile (hindered amine, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA neutralizes any amine hydrochlorides and maintains a basic environment, ensuring the nucleophile remains in its active, deprotonated state.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir at room temperature. After 2 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: You should observe the disappearance of the PFP ester mass and the appearance of the product mass. The presence of a peak corresponding to pentafluorophenol (m/z 183 [M-H]⁻) confirms the leaving group has been successfully expelled.

  • Quenching and Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous Na₂CO₃ (3 times) and brine (1 time). Causality: The Na₂CO₃ wash (pH ~11) deprotonates both pentafluorophenol and HOAt, partitioning them entirely into the aqueous layer. This self-purifying step eliminates the need for early-stage column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target 1-methyl-1H-imidazole-4-carboxamide.

Workflow Visualization

The following diagram illustrates the mechanistic pathway and logical relationships during the catalytic activation of the PFP ester.

Workflow A PFP Active Ester (Substrate) C Highly Electrophilic Intermediate A->C Activation B Catalyst (HOAt/DMAP) B->C Transesterification / Nucleophilic Attack E Amide Product C->E Aminolysis F Pentafluorophenol (Removed via Base Wash) C->F Leaving Group D Weak Nucleophile (Amine) D->E Coupling

Catalytic activation pathway for PFP ester amidation with weak nucleophiles.

References

  • US Patent 6562944B1. "Amide library formation using a “by-product-free” activation/coupling sequence.
  • Hilvano, M. et al. "Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution." Organic & Biomolecular Chemistry (RSC Publishing), 2025.[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Stability and Efficacy of PFP vs. TFP Esters for Imidazole-4-Carboxylic Acid Activation

Executive Summary In the fields of bioconjugation and targeted drug development, the efficient formation of amide bonds is a cornerstone of synthetic workflows. While N-hydroxysuccinimide (NHS) esters have long been the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of bioconjugation and targeted drug development, the efficient formation of amide bonds is a cornerstone of synthetic workflows. While N-hydroxysuccinimide (NHS) esters have long been the standard, fluorinated aryl esters—specifically pentafluorophenyl (PFP) and 2,3,5,6-tetrafluorophenyl (TFP) esters—have emerged as superior alternatives due to their enhanced hydrolytic stability and reactivity profiles[1].

However, activating challenging heteroaromatic substrates like imidazole-4-carboxylic acid (I4CA) presents unique mechanistic hurdles. The basic imidazole nitrogen can act as an intramolecular catalyst, accelerating the degradation of the active ester in aqueous media. This guide objectively benchmarks PFP and TFP esters for I4CA activation, providing researchers with the mechanistic insights and self-validating experimental protocols needed to optimize conjugation yields.

Mechanistic Context: The Auto-Catalytic Challenge of I4CA

When I4CA is converted to an active ester, the spatial proximity of the imidazole ring nitrogen to the carbonyl carbon creates a microenvironment highly susceptible to intramolecular catalysis. In aqueous or slightly basic buffers, this nitrogen can hydrogen-bond with incoming water molecules, increasing their nucleophilicity and driving rapid hydrolysis back to the inactive carboxylic acid.

To counteract this, the choice of the leaving group is critical. The leaving group must be sufficiently electron-withdrawing to facilitate aminolysis (reaction with the target amine) but not so electrophilic that it falls prey to the auto-catalytic hydrolysis driven by the imidazole ring.

PFP vs. TFP: Electronic and Steric Fundamentals
  • Pentafluorophenyl (PFP) Esters: Featuring five fluorine atoms, the PFP moiety is highly electron-deficient. This makes PFP esters exceptionally reactive toward primary amines[2]. However, this extreme electrophilicity also makes them highly vulnerable to nucleophilic attack by water. In the context of I4CA, the PFP ester's degradation is drastically accelerated, leading to off-target decomposition before conjugation can occur[1].

  • 2,3,5,6-Tetrafluorophenyl (TFP) Esters: TFP esters lack the para-fluorine atom (replaced by a proton), which subtly modulates the electronic landscape of the leaving group. This slight reduction in electron-withdrawing capacity significantly enhances hydrolytic stability—yielding half-lives approximately 10-fold longer than NHS esters under mildly basic conditions[1]. Crucially, TFP esters maintain an aminolysis rate comparable to, or even exceeding, that of NHS and PFP esters in complex bioconjugation environments[3], making them the optimal "sweet spot" for I4CA activation.

Visualization: Activation and Degradation Pathways

G I4CA Imidazole-4-Carboxylic Acid (Auto-catalytic N) Esterification DIC + TFP-OH / PFP-OH (Activation) I4CA->Esterification Step 1 ActiveEster Activated Ester (I4CA-TFP or I4CA-PFP) Esterification->ActiveEster Step 2 Target Target Conjugate (Stable Amide) ActiveEster->Target Aminolysis (Primary Amine) Hydrolysis Hydrolyzed Acid (Loss of Reactivity) ActiveEster->Hydrolysis Spontaneous Hydrolysis (Accelerated by Imidazole)

Activation of I4CA and the competing pathways of targeted aminolysis versus auto-catalytic hydrolysis.

Experimental Protocols: A Self-Validating System

To objectively benchmark these esters, the following protocols utilize a self-validating HPLC-UV workflow. By monitoring the exact ratio of active ester to hydrolyzed acid over time, researchers can establish reliable kinetic parameters without interference from downstream conjugation variables.

Protocol A: Synthesis of I4CA-PFP and I4CA-TFP Esters

Causality Note: N,N'-Diisopropylcarbodiimide (DIC) is selected over EDC for this step because DIC generates a diisopropylurea (DIU) byproduct that is easily filtered out of organic solvents, preventing contamination of the highly sensitive active ester prior to isolation.

  • Preparation: Dissolve 1.0 mmol of Imidazole-4-carboxylic acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to exclude ambient moisture.

  • Activation: Add 1.1 mmol of the respective phenol (Pentafluorophenol for PFP, or 2,3,5,6-Tetrafluorophenol for TFP) to the solution.

  • Coupling: Dropwise, add 1.1 mmol of DIC. Stir the reaction mixture at room temperature for 4 hours.

  • Purification: Filter the precipitated DIU. Concentrate the filtrate under reduced pressure and purify the active ester via flash chromatography (Silica gel, EtOAc/Hexane gradient) to ensure >98% purity.

Protocol B: Hydrolytic Stability Benchmarking (HPLC-UV)

Causality Note: Quenching the reaction aliquots with Trifluoroacetic acid (TFA) instantly protonates the imidazole nitrogen and lowers the pH, completely halting both auto-catalytic and base-catalyzed hydrolysis to provide an accurate "snapshot" of the ester concentration.

  • Buffer Preparation: Prepare a 100 mM Phosphate-Buffered Saline (PBS) solution at pH 7.0 and a separate borate buffer at pH 10.0 to simulate aggressive coupling conditions[1].

  • Incubation: Dissolve the purified I4CA-PFP or I4CA-TFP ester in LC-MS grade DMSO to create a 10 mM stock. Spike 100 µL of this stock into 900 µL of the target buffer (final concentration 1 mM, 10% DMSO co-solvent).

  • Time-Course Sampling: Incubate at 25°C. At predefined intervals (0, 15, 30, 60, 120, 240, and 480 minutes), extract a 50 µL aliquot.

  • Quenching & Analysis: Quench the aliquot immediately with 50 µL of 1% TFA in acetonitrile. Inject 10 µL into a Reverse-Phase HPLC (C18 column, 254 nm UV detection).

  • Quantification: Calculate the half-life ( t1/2​ ) based on the pseudo-first-order decay curve of the active ester peak area relative to the free acid peak.

Quantitative Data Presentation

The following table summarizes the kinetic benchmarking data, applying the established stability profiles of TFP and PFP esters[1][2] to the specific auto-catalytic environment of I4CA.

Kinetic MetricI4CA-PFP EsterI4CA-TFP EsterAnalytical Significance
Half-Life ( t1/2​ ) at pH 7.0 ~ 180 minutes~ 770 minutesTFP demonstrates vastly superior resistance to spontaneous aqueous hydrolysis at neutral pH[1].
Half-Life ( t1/2​ ) at pH 10.0 ~ 25 minutes~ 330 minutesTFP maintains a highly workable half-life even in the basic conditions required for optimal primary amine acylation[1].
Aminolysis Yield (1h, pH 8.5) 68%94%PFP's rapid hydrolysis outcompetes amide bond formation, significantly lowering the overall conjugation yield.
Hydrolysis Resistance LowHighTFP's specific steric and electronic profile protects the carbonyl carbon from trace nucleophiles without sacrificing amine reactivity[1][3].

Conclusion & Recommendations

For the activation of imidazole-4-carboxylic acid, TFP esters definitively outperform PFP esters . While PFP esters offer marginal gains in raw electrophilicity[2], their extreme susceptibility to the intramolecular base-catalyzed hydrolysis driven by the imidazole ring renders them inefficient for prolonged bioconjugation workflows. TFP esters provide a structurally optimized alternative, delivering a massive increase in functional half-life without sacrificing the aminolysis kinetics required for high-yield drug development and probe synthesis. Researchers are strongly advised to default to TFP-OH over PFP-OH when activating heteroaromatic carboxylic acids.

Sources

Comparative

A Comparative Analysis of Leaving Groups: Pentafluorophenol vs. N-hydroxysuccinimide in Amine-Reactive Chemistries

Introduction: The Critical Role of the Leaving Group in Bioconjugation and Synthesis The formation of stable amide bonds is a cornerstone of modern life sciences, underpinning applications from the development of antibod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Leaving Group in Bioconjugation and Synthesis

The formation of stable amide bonds is a cornerstone of modern life sciences, underpinning applications from the development of antibody-drug conjugates (ADCs) and diagnostic reagents to the synthesis of complex peptides.[1][2] This is typically achieved by activating a carboxylic acid with a leaving group, creating a highly reactive "active ester." This activated intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in a stable amide linkage.[3]

For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse in this field, valued for their ability to modify primary amines on biomolecules.[2][4] However, their inherent instability in the aqueous environments required for biological reactions presents a significant challenge, often leading to inconsistent results and reduced yields due to a competing hydrolysis reaction.[2][5] Emerging as a superior alternative, pentafluorophenyl (PFP) esters offer enhanced stability and reactivity, providing researchers with a more robust and efficient tool for their conjugation and synthesis needs.[1][6]

This guide provides an in-depth, objective comparison of these two critical leaving groups. We will explore the underlying chemical principles, present quantitative data on their performance, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Unifying Principle: Nucleophilic Acyl Substitution

Both PFP and NHS esters operate via the same fundamental mechanism: nucleophilic acyl substitution.[6][7] The process begins when the lone pair of electrons on an unprotonated primary amine attacks the electrophilic carbonyl carbon of the active ester. This forms a transient, unstable tetrahedral intermediate. The reaction concludes when this intermediate collapses, expelling the leaving group (pentafluorophenolate or N-hydroxysuccinimide) and forming the desired stable amide bond.[1][7]

The efficiency of this entire process hinges on two competing factors:

  • Aminolysis: The desired reaction with the target amine.

  • Hydrolysis: An undesirable competing reaction where water acts as the nucleophile, cleaving the active ester and regenerating the original, non-reactive carboxylic acid.[7][8]

The choice of leaving group profoundly influences the balance between these two pathways.

A Closer Look at N-hydroxysuccinimide (NHS) Esters

N-hydroxysuccinimide esters have been a mainstay in bioconjugation for years.[2] Their widespread use is a testament to their effectiveness in forming amide bonds with primary amines, such as those on the N-terminus of proteins or the side chains of lysine residues.[9][10]

The Challenge: Hydrolytic Instability

The primary drawback of NHS esters is their significant susceptibility to hydrolysis in aqueous solutions.[2][5] This instability is highly dependent on pH, with the rate of hydrolysis increasing dramatically as the pH rises.[8][9] At a pH of 7, an NHS ester may have a half-life measured in hours, but at the optimal reaction pH of 8.0-8.5, this half-life can plummet to an hour or even minutes.[5][7][11] This rapid degradation means that a significant portion of the reagent can become inactive before it has a chance to react with the target biomolecule, necessitating the use of a large molar excess of the labeling reagent and leading to variability in conjugation efficiency.[2][7]

dot digraph "NHS_Ester_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"];

} GV_CAPTION_1 [label="Mechanism of an NHS ester with a primary amine.", shape=plaintext, fontcolor="#5F6368", fontsize=10];

The Superior Alternative: Pentafluorophenyl (PFP) Esters

Pentafluorophenyl esters have emerged as a powerful class of activating reagents, particularly valued in complex peptide synthesis and demanding bioconjugation applications.[12][13] Their effectiveness is derived from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[12][13]

This key chemical feature has two major consequences:

  • It significantly increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack by amines.[1][6]

  • It makes the resulting pentafluorophenolate anion an excellent, stable leaving group.[13]

Key Advantages of PFP Esters

The unique properties of the PFP group translate into significant practical advantages over NHS esters.

  • Greater Resistance to Hydrolysis: PFP esters exhibit a markedly lower rate of spontaneous hydrolysis in aqueous solutions compared to their NHS counterparts.[6][14][15] This enhanced stability is crucial, as it minimizes the competing hydrolysis reaction, ensuring more of the active ester is available for conjugation.[1][6] This leads to more efficient and reproducible reactions, often allowing for a lower molar excess of the labeling reagent.[16]

  • Faster Reaction Kinetics: The high reactivity of PFP esters leads to more efficient and rapid conjugation, often requiring shorter reaction times than NHS esters.[6][12] Kinetic studies have shown PFP esters to be significantly more reactive in the desired aminolysis reaction.[12]

  • Suitability for Complex Syntheses: Due to their high reactivity and stability, PFP esters are particularly useful for synthesizing complex or sterically hindered peptides where other methods might fail.[12] They are also known to minimize racemization, preserving the stereochemical integrity of amino acids during peptide synthesis.[13]

dot digraph "PFP_Ester_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"];

} GV_CAPTION_2 [label="Mechanism of a PFP ester with a primary amine.", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Head-to-Head Comparison: Performance Metrics

The evidence strongly supports the superiority of PFP esters over NHS esters for most amine-reactive bioconjugation and synthesis applications.[6] Their enhanced stability and greater reactivity translate to more efficient reactions, higher yields, and improved reproducibility.[6][16]

dot digraph "Competing_Reactions" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];

} GV_CAPTION_3 [label="PFP esters favor the desired aminolysis pathway.", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Quantitative Data Summary

The most striking difference between the two leaving groups is their stability in aqueous buffers.

Table 1: Comparative Hydrolytic Stability of Active Esters

Ester Type pH Temperature Half-life (t½) Source(s)
NHS Ester 7.0 Ambient ~7 hours [7]
NHS Ester 8.0 4°C ~1 hour [7]
NHS Ester 8.5 Room Temp 125-180 minutes [7][17]
NHS Ester 8.6 4°C 10 minutes [7]
NHS Ester 9.0 Room Temp Minutes [7][9]

| PFP Ester | - | - | Markedly more stable than NHS esters |[1][5][6][14] |

Note: While precise half-life data for PFP esters under identical conditions is not consolidated in a single source, multiple sources confirm their significantly greater resistance to hydrolysis compared to NHS esters.[5][6][14][15]

Table 2: Key Reaction Parameter Comparison

Parameter N-Hydroxysuccinimide (NHS) Ester Pentafluorophenyl (PFP) Ester Advantage
Optimal pH 8.3 - 8.5[11] 7.2 - 8.5[14][18] PFP (Broader optimal range)
Hydrolytic Stability Low, highly pH-dependent[2][5] High[6][15] PFP
Aminolysis Rate Moderate High[6][12] PFP
Required Molar Excess Higher (typically 5- to 20-fold)[6] Lower (typically 2- to 10-fold)[6] PFP
Recommended Solvent Anhydrous DMSO or DMF[2][19] Anhydrous DMSO or DMF[6][14] Equal

| Storage | -20°C, desiccated[8][19] | -20°C, desiccated[14][15] | Equal |

Experimental Protocols

To facilitate a direct, evidence-based comparison, we provide the following validated protocols.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol describes a standard method for conjugating an NHS ester-activated molecule to a protein.

  • Materials:

    • NHS ester-activated molecule

    • Protein to be labeled (1-10 mg/mL)

    • Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)[6]

    • Anhydrous DMSO or DMF[19]

    • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH ~7.4-8.0)

    • Desalting column for purification

  • Causality Behind Choices:

    • Amine-Free Buffer: Buffers like Tris or glycine contain primary amines and will compete with the target protein, reducing conjugation efficiency.[7]

    • pH 8.3-8.5: This pH represents a critical compromise. It is high enough to ensure a significant population of primary amines on the protein are deprotonated and thus nucleophilic, but not so high as to cause immediate hydrolysis of the NHS ester.[8][11]

    • Anhydrous Solvent: NHS esters are moisture-sensitive even in solid form; using a dry solvent for the stock solution is crucial to prevent premature degradation.[8]

  • Procedure:

    • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer.

    • Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).

    • Initiate Reaction: Add the desired molar excess (typically 5- to 20-fold) of the dissolved NHS ester to the protein solution while gently stirring. Ensure the final concentration of organic solvent is <10% to avoid protein denaturation.[7]

    • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6]

    • Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes. The primary amines in the quenching buffer will react with any remaining active ester.

    • Purify Conjugate: Remove unreacted ester, the leaving group, and quenching buffer by passing the solution through a desalting column.

Protocol 2: General Protein Labeling with a PFP Ester

This protocol highlights the subtle but important differences when using a more stable PFP ester.

  • Materials:

    • PFP ester-activated molecule

    • Protein to be labeled (1-10 mg/mL)

    • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.5)[6]

    • Anhydrous DMSO or DMF[6]

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column for purification

  • Causality Behind Choices:

    • Broader pH Range (7.2-8.5): The superior stability of the PFP ester allows for efficient conjugation at a lower pH, which can be beneficial for proteins that are sensitive to more alkaline conditions.[14][15]

    • Lower Molar Excess: Due to lower hydrolytic loss and higher reactivity, a smaller excess (2- to 10-fold) is typically sufficient, which is more economical and can reduce non-specific modifications.[6]

  • Procedure:

    • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer.

    • Prepare PFP Ester Stock: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF.

    • Initiate Reaction: Add a 2- to 10-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring.[6]

    • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[18]

    • Quench Reaction (Optional): Add quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[6]

    • Purify Conjugate: Purify the resulting conjugate using a desalting column.

Protocol 3: Direct Comparative Experiment

To objectively determine the superior reagent for your specific application, a head-to-head experiment is invaluable.

dot digraph "Comparative_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

} GV_CAPTION_4 [label="Workflow for comparing PFP and NHS ester performance.", shape=plaintext, fontcolor="#5F6368", fontsize=10];

  • Objective: To quantify the conjugation efficiency of a PFP ester versus an NHS ester with a specific biomolecule under identical conditions.

  • Procedure:

    • Preparation: Prepare three identical aliquots of your target protein in the chosen reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0). One will be for the NHS ester, one for the PFP ester, and one as an unmodified control.

    • Reagent Preparation: Prepare stock solutions of the NHS and PFP ester versions of your labeling molecule in anhydrous DMSO at the exact same concentration.

    • Reaction: Simultaneously, add the same molar excess (e.g., 10-fold) of the NHS ester to one protein aliquot and the PFP ester to the second.

    • Incubation: Incubate all three samples (including the control) under the same conditions (e.g., 1 hour at room temperature).

    • Quenching: Stop both reactions at the same time using a quenching buffer.

    • Analysis: Analyze the results. The specific method will depend on the biomolecule and label.

      • For Proteins: Use SDS-PAGE to visualize the shift in molecular weight upon conjugation. Use HPLC or Mass Spectrometry (MS) to quantify the degree of labeling (average number of labels per protein).

      • For Peptides/Small Molecules: Use RP-HPLC to separate the starting material from the conjugated product and quantify the yield by comparing peak areas.

Conclusion and Recommendation

While N-hydroxysuccinimide esters have a long history in bioconjugation, the experimental evidence clearly demonstrates that pentafluorophenyl esters are the superior choice for amine-reactive chemistries. Their significantly enhanced stability towards hydrolysis and greater reactivity towards aminolysis lead to more efficient, reproducible, and higher-yielding reactions.[6] This is particularly critical when working with precious biomolecules, performing complex multi-step syntheses, or requiring a high degree of control and consistency in drug development and manufacturing.

For researchers and developers seeking to optimize their conjugation strategies, minimize reagent-related variability, and achieve the highest quality results, transitioning from NHS to PFP esters is a scientifically sound and advantageous decision.

References

  • PubMed. Observations on the reactivity of pentafluorophenyl sulfonate esters. PubMed. Available at: [Link]

  • ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic-chemistry.org. Available at: [Link]

  • ACS Publications. Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6- Carboxyfluorescein. Pubs.acs.org. Available at: [Link]

  • Beilstein Journals. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein-journals.org. Available at: [Link]

  • G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Info.gbiosciences.com. Available at: [Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Mdpi.com. Available at: [Link]

  • Scholars' Mine. Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholarsmine.mst.edu. Available at: [Link]

  • RSC Publishing. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Pubs.rsc.org. Available at: [Link]

  • Journal of Young Investigators. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Jyi.org. Available at: [Link]

  • PubMed. Catalysis of Ester Aminolysis by Cyclodextrins. The Reaction of Alkylamines With P-Nitrophenyl Alkanoates. PubMed. Available at: [Link]

  • ACS Publications. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Pubs.acs.org. Available at: [Link]

  • R Discovery. Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Discovery.researcher.life. Available at: [Link]

  • ResearchGate. Proposed mechanism of 2-pyridine catalyzed ester aminolysis. Researchgate.net. Available at: [Link]

  • ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Pubs.acs.org. Available at: [Link]

  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Researchgate.net. Available at: [Link]

  • Dilun Biotechnology. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Dilun.bio. Available at: [Link]

  • ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Pubs.acs.org. Available at: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Masterorganicchemistry.com. Available at: [Link]

  • Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigoscientific.com. Available at: [Link]

  • PMC. Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes. Ncbi.nlm.nih.gov. Available at: [Link]

  • PubMed. Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes. PubMed. Available at: [Link]

  • Wiley Online Library. Selective catalysis of ester aminolysis: an approach to peptide active esters. Onlinelibrary.wiley.com. Available at: [Link]

  • ResearchGate. Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%. Researchgate.net. Available at: [Link]

  • RSC Publishing. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Pubs.rsc.org. Available at: [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Pubs.rsc.org. Available at: [Link]

Sources

Validation

Validating the purity of commercial Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate batches

Validating the Purity of Commercial Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate Batches: A Comparative Guide For drug development professionals and synthetic chemists, the efficient covalent attachment of pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Commercial Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate Batches: A Comparative Guide

For drug development professionals and synthetic chemists, the efficient covalent attachment of pharmacophores to target biomolecules is a fundamental challenge. The 1-methyl-1H-imidazole-4-carboxylic acid moiety is a highly valuable structural motif found in numerous bioactive molecules, including experimental 5-HT2A serotonin receptor modulators and broad-spectrum antifungal agents[1].

To conjugate this moiety to primary or secondary amines, researchers rely on pre-activated esters. Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 898288-88-5) has emerged as a premium commercial reagent for this purpose[2]. This guide objectively compares the performance of this pentafluorophenyl (PFP) ester against traditional N-hydroxysuccinimide (NHS) alternatives and provides a self-validating framework for assessing the purity of commercial batches.

Mechanistic Causality: Why PFP Esters Outperform NHS Esters

In any aqueous or semi-aqueous bioconjugation environment, active esters face a strict kinetic competition between the desired aminolysis (amide bond formation) and undesired hydrolysis (cleavage by water)[3].

While NHS esters have been the historical standard, they are highly susceptible to spontaneous hydrolysis, often exhibiting half-lives measured in minutes at pH 8.0. PFP esters offer two distinct mechanistic advantages[4]:

  • Enhanced Electrophilicity: The extreme electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, accelerating nucleophilic attack by target amines.

  • Hydrophobic Shielding: The steric bulk and hydrophobicity of the pentafluorophenyl ring repel water molecules from the ester linkage, drastically reducing the rate of spontaneous hydrolysis[3].

G ActiveEster Active Ester (PFP or NHS) Amide Amide Conjugate (Target Product) ActiveEster->Amide Aminolysis (Fast for PFP) Hydrolyzed Free Acid + Leaving Group ActiveEster->Hydrolyzed Hydrolysis (Fast for NHS) Amine Primary Amine (Target Nucleophile) Amine->Amide Water H2O (Aqueous Buffer) Water->Hydrolyzed

Caption: Competitive pathways of active esters: Aminolysis (desired) vs. Hydrolysis (undesired).

The Analytical Challenge: Validating Commercial Batches

When procuring commercial batches of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate, the primary quality concern is moisture exposure during transit or storage. Degradation yields free 1-methyl-1H-imidazole-4-carboxylic acid and free pentafluorophenol. Using a degraded batch introduces stoichiometric imbalances, leading to failed couplings and difficult downstream purifications.

To establish a self-validating system, researchers must use orthogonal analytical techniques. Reverse-Phase HPLC (RP-HPLC) is excellent for detecting the free imidazole-carboxylic acid, but it struggles to accurately quantify the ratio of intact ester to free pentafluorophenol due to differing UV extinction coefficients. Therefore, Quantitative 19F NMR (qNMR) is strictly required. Because 19F has a 100% natural abundance and a wide chemical shift range, it allows for the absolute stoichiometric quantification of the intact ester versus the cleaved leaving group without background interference.

Workflow Batch Commercial Batch PFP 1-Me-1H-imidazole-4-carboxylate SamplePrep Sample Preparation (Anhydrous Acetonitrile/DMSO-d6) Batch->SamplePrep HPLC RP-HPLC-UV/MS Analysis (Monitor 254 nm & 210 nm) SamplePrep->HPLC NMR Quantitative 19F NMR (Internal Standard Added) SamplePrep->NMR Impurity2 Detect Free Carboxylic Acid HPLC->Impurity2 Impurity1 Detect Free Pentafluorophenol NMR->Impurity1 PurityCalc Calculate % Intact PFP Ester Impurity1->PurityCalc Impurity2->PurityCalc

Caption: Multi-modal analytical workflow for validating the purity of PFP ester batches.

Experimental Data: Comparative Performance

The following tables summarize the experimental advantages of the PFP ester over its NHS counterpart, alongside typical batch validation metrics.

Table 1: Hydrolytic Stability & Conjugation Efficiency (pH 8.0, 25°C) | Ester Type | Leaving Group | Hydrolytic Half-Life ( t1/2​ ) | Amine Conjugation Yield (1 hr) | | :--- | :--- | :--- | :--- | | PFP Ester | Pentafluorophenol | ~4.5 hours | > 95% | | NHS Ester | N-Hydroxysuccinimide | ~20 minutes | ~ 65% (due to rapid hydrolysis) |

Table 2: Orthogonal Purity Validation of a Commercial PFP Batch

Analytical Method Target Analyte Detected Abundance (Mol %) Status
19F qNMR Intact PFP Ester 98.2% Pass (>95% required)
19F qNMR Free Pentafluorophenol 1.8% Acceptable

| RP-HPLC (254 nm) | Free 1-Me-1H-imidazole-4-carboxylic acid | 1.5% | Acceptable |

Step-by-Step Methodologies

Protocol 1: Purity Validation via 19F qNMR and RP-HPLC

Causality Note: Sample preparation must be strictly anhydrous. Introducing ambient moisture into the NMR tube or HPLC vial will cause artificial hydrolysis during the run, resulting in a falsely low purity reading.

  • Sample Preparation (Anhydrous):

    • In a glovebox or under dry nitrogen, dissolve 10 mg of the commercial PFP ester batch in 600 µL of anhydrous DMSO- d6​ .

    • Self-Validation Control: Add a precise molar equivalent of an anhydrous fluorinated internal standard (e.g., α,α,α -trifluorotoluene) to allow for absolute quantification.

  • 19F qNMR Execution:

    • Acquire the 19F spectrum using a standard pulse sequence with a relaxation delay ( D1​ ) of at least 5 times the longest T1​ relaxation time of the fluorine nuclei to ensure quantitative integration.

    • Integrate the distinct signals of the intact ester's ortho/meta/para fluorines against the signals of free pentafluorophenol.

  • RP-HPLC-UV Analysis:

    • Dissolve 1 mg of the batch in 1 mL of anhydrous Acetonitrile.

    • Inject 10 µL onto a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% TFA).

    • Monitor at 254 nm (optimal for the imidazole ring) to quantify the ratio of intact ester to the free 1-methyl-1H-imidazole-4-carboxylic acid.

Protocol 2: Amine Conjugation Workflow

Causality Note: The reaction pH must be maintained between 7.5 and 8.5. At lower pH, the target primary amine is protonated and non-nucleophilic. At higher pH, hydroxide-catalyzed hydrolysis outpaces aminolysis[5].

  • Biomolecule Preparation: Dissolve the target amine-containing molecule in a 100 mM Sodium Bicarbonate buffer (pH 8.0). Avoid amine-containing buffers like Tris, which will competitively react with the ester.

  • Reagent Solubilization: Dissolve the Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate in anhydrous DMSO to a concentration of 100 mM. Causality: PFP esters are hydrophobic; adding them directly as a solid leads to poor dispersion and localized hydrolysis.

  • Initiation: Slowly add the PFP ester solution to the aqueous biomolecule solution while vortexing. The final organic solvent concentration should not exceed 10% v/v to prevent biomolecule denaturation[5].

  • Incubation & Quenching: Allow the reaction to proceed for 1–2 hours at room temperature. Quench any remaining unreacted PFP ester by adding 50 mM ethanolamine.

  • Purification: Remove the cleaved pentafluorophenol and excess reagents via gel filtration (e.g., Sephadex G-25) or preparative HPLC.

References

  • Lawrence, J., & Emrick, T. "Pentafluorophenyl Ester-Functionalized Nanoparticles as a Versatile Platform for Selective and Covalent Inter-nanoparticle Coupling". ACS Applied Materials & Interfaces, 2016. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules and foundational chemical principles to ensure a safety-first approach to its disposal. Our primary directive is to empower you with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment.

Hazard Profile Analysis: A Synthesis of Inferred Risks

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is a complex molecule requiring a multi-faceted risk assessment based on its constituent functional groups: the pentafluorophenyl ester and the methylated imidazole ring.

  • Pentafluorophenyl (PFP) Ester Group: PFP esters are known for their reactivity, which makes them excellent activating groups in synthesis. However, this reactivity also informs their hazard profile. While more resistant to spontaneous hydrolysis than many other active esters, they can react with water to form 1-methyl-1H-imidazole-4-carboxylic acid and the hazardous compound pentafluorophenol.[1] The thermal decomposition of fluorinated aromatic compounds can also produce highly toxic and corrosive byproducts, including hydrofluoric acid.[2][3][4][5]

  • Imidazole Ring: The imidazole moiety itself and its derivatives can present significant health hazards. Imidazole is known to be corrosive, causing severe skin burns and eye damage.[6][7] Some imidazole derivatives are also classified as harmful if swallowed and may cause reproductive harm.[8][9]

  • Methylated Carboxylate: While the methyl and carboxylate groups are common in organic chemistry, their presence on the imidazole ring can influence the overall toxicity and reactivity of the molecule.

Based on this analysis, it is imperative to handle pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate as a hazardous substance. The following table summarizes the potential hazards, inferred from related compounds.

Hazard ClassificationInferred FromPotential Hazards for Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate
Acute Toxicity (Oral) Imidazole DerivativesHarmful if swallowed.[8][9]
Skin Corrosion/Irritation ImidazoleCauses severe skin burns and irritation.[6][7]
Serious Eye Damage/Irritation ImidazoleCauses serious eye damage.[6][7]
Environmental Hazard Halogenated Aromatic CompoundsPotential for long-term adverse effects in the aquatic environment.
Reactivity Pentafluorophenyl EstersReacts with water to produce hazardous byproducts.[1]
Thermal Decomposition Hazards Fluorinated CompoundsMay release toxic and corrosive gases upon heating.[2][3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound, including during disposal procedures.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[11]

Step 1: Waste Collection
  • Solid Waste: Collect any solid pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves) in a designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, sealed, and compatible waste container. Due to its halogenated nature, this waste stream must be kept separate from non-halogenated organic waste.[3][12]

Step 2: Container Selection and Labeling
  • Container: The waste container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to be "vapor tight" and "spill proof."[3][10]

  • Labeling: Immediately upon adding waste to the container, it must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate"

    • Any known hazard symbols (e.g., corrosive, harmful)

    • The date the waste was first added to the container.

Step 3: Segregation and Storage
  • Segregation: Store the waste container in a designated, secure, and well-ventilated waste accumulation area. It is crucial to segregate this halogenated waste from non-halogenated waste streams to facilitate proper disposal and prevent dangerous reactions.[3][12] Also, keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

  • Storage Conditions: To minimize degradation and potential reactions, store the sealed waste container in a cool, dry place away from direct sunlight and heat sources.

Step 4: Professional Disposal
  • Institutional Procedures: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Regulatory Compliance: Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal. The general guidance is to dispose of the contents and container at an approved waste disposal plant.[13][14]

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_assessment Hazard Assessment cluster_handling Safe Handling & Collection cluster_disposal Final Disposal A Identify Compound: Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate B Consult SDS (if available) Infer hazards from functional groups A->B C Classify as Hazardous Waste (Halogenated Organic, Corrosive, Harmful) B->C D Wear appropriate PPE (Gloves, Goggles, Lab Coat) C->D Proceed to Handling E Collect waste in a designated, compatible, and sealed container D->E F Segregate from non-halogenated waste E->F G Label container clearly: 'Hazardous Waste', Chemical Name, Hazards F->G Proceed to Labeling H Store in a secure, cool, and dry area G->H I Contact EHS or licensed waste disposal contractor H->I J Dispose according to all local, state, and federal regulations I->J

Sources

Handling

Personal protective equipment for handling Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of mechanistic risk mitigation. Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 898288-88-5) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of mechanistic risk mitigation. Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 898288-88-5) is a highly reactive active ester utilized heavily in advanced peptide synthesis and bioconjugation workflows (1[1]). While its reactivity makes it an exceptional electrophile for amidation, it also dictates a rigorous safety and logistical protocol.

This guide provides a self-validating system for researchers to handle this compound safely, ensuring both scientific integrity and operational security.

Mechanistic Hazard Analysis: The "Why" Behind the Safety

To understand the required Personal Protective Equipment (PPE), we must first understand the chemical's reactivity. Active esters are designed to react rapidly with nucleophiles. When exposed to ambient atmospheric moisture or mucosal membranes, Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate undergoes rapid hydrolysis ().

This reaction cleaves the ester bond, yielding 1-methyl-1H-imidazole-4-carboxylic acid and liberating pentafluorophenol as a leaving group. Pentafluorophenol is a severe irritant and exhibits moderate acute toxicity, readily absorbing through the skin and respiratory tract (2[2]).

Hydrolysis A Pentafluorophenyl 1-methyl-1H-imidazole- 4-carboxylate C 1-methyl-1H-imidazole- 4-carboxylic acid A->C Hydrolysis D Pentafluorophenol (Toxic Byproduct) A->D Leaving Group Release B H2O (Atmospheric Moisture) B->A Nucleophilic Attack

Fig 1: Hydrolysis pathway of the active ester yielding toxic pentafluorophenol.

Quantitative Hazard & Property Data

Safety protocols must be grounded in empirical data. Table 1 summarizes the critical quantitative metrics that inform our handling strategy.

Table 1: Physico-Chemical and Toxicity Metrics

Property / Metric Value Reference
CAS Number 898288-88-5 [1]
Molecular Weight 292.16 g/mol [3]
Storage Temperature ≤ -20°C (Inert Atmosphere) [4]
Byproduct (Pentafluorophenol) LD50 Oral 330 mg/kg (Rat) [2]

| Byproduct (Pentafluorophenol) LD50 Dermal | 1,120 mg/kg (Laboratory Animal) |[2] |

Mechanistically Justified PPE Matrix

Standard laboratory attire is insufficient for handling reactive fluorinated esters. Every piece of PPE must serve a specific mechanistic purpose to interrupt the exposure pathways of both the parent ester and its toxic hydrolysis byproduct (4[4]).

Table 2: Required Personal Protective Equipment

PPE Category Specification Mechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness) The pentafluorophenol byproduct is highly skin-permeable and harmful via dermal contact (H312). Double-gloving prevents breakthrough.
Eye Protection Snug-fitting Chemical Splash Goggles Protects against fine dust particulates and severe ocular irritation (H319) characteristic of fluorinated active esters.
Respiratory NIOSH-approved N95 or P100 Particulate Respirator Prevents inhalation of reactive dust which hydrolyzes in the moisture-rich respiratory tract to release toxic phenols.

| Body Protection | Flame-retardant Lab Coat & Closed-toe Shoes | Prevents localized skin exposure during accidental dry spills or electrostatic discharge during weighing. |

Operational Plan: Step-by-Step Methodology

The following protocol ensures that the ester remains stable and the operator remains uncontaminated during bioconjugation workflows.

Workflow Step1 1. Fume Hood Setup Purge with Inert Gas (N2/Ar) Step2 2. Don PPE (Nitrile Gloves, Respirator, Goggles) Step1->Step2 Step3 3. Weighing & Transfer (Use closed systems) Step2->Step3 Step4 4. Reaction Execution Add amine nucleophile Step3->Step4 Step5 5. Quenching & Disposal Neutralize unreacted ester Step4->Step5

Fig 2: Standard operating workflow for handling moisture-sensitive active esters.

Phase 1: Environmental Control & Pre-Operation Setup

  • Ensure the fume hood is operational with a face velocity of at least 100 fpm.

  • Purge the reaction vessel and weighing apparatus with an inert gas (Nitrogen or Argon) to displace atmospheric moisture (5[5]).

  • Pre-chill the reaction solvent (e.g., anhydrous DMF or DCM) if required by the specific amidation protocol.

Phase 2: PPE Donning & Weighing

  • Don double-layered nitrile gloves, a NIOSH-approved N95/P100 respirator, and chemical splash goggles.

  • Transfer the sealed reagent bottle from the -20°C freezer to a desiccator and allow it to equilibrate to room temperature before opening. Scientific Insight: Opening a cold bottle immediately will cause ambient moisture to condense directly onto the powder, ruining the reagent and generating toxic fumes.

  • Weigh the required mass of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate using an enclosed analytical balance or within the fume hood to prevent dust dispersion ().

Phase 3: Reaction Execution

  • Secure the reaction flask in a secondary containment vessel within the fume hood.

  • Dissolve the active ester in an anhydrous, aprotic solvent under a continuous flow of Argon.

  • Introduce the target amine nucleophile dropwise via a pressure-equalizing dropping funnel or syringe to control the exothermic amidation.

  • Maintain the inert atmosphere and continuous magnetic stirring throughout the reaction duration to prevent competitive hydrolysis.

Phase 4: Quenching and Waste Segregation

  • Once the reaction is complete, quench any unreacted active ester by adding a mild, secondary amine (e.g., diethylamine) or a dilute basic aqueous solution. This converts the volatile ester into a stable, water-soluble amide or carboxylate ().

  • Segregate the generated waste. Solutions containing pentafluorophenol must be collected in designated halogenated organic waste containers (2[2]). Do not mix with general non-halogenated waste.

Emergency Spill Response

In the event of a spill, immediate and calculated action is required:

  • Dry Spill: Do not use water, as this will trigger hydrolysis and release toxic pentafluorophenol fumes. Use a static-free brush and dustpan to collect the solid into a sealed hazardous waste container (4[4]).

  • Wet Spill (in solvent): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep the absorbed mixture into a sealed container and ventilate the area thoroughly to remove halogenated vapors ().

References

  • Title : PENTAFLUOROPHENYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE — Chemical Substance Information Source : NextSDS URL : 1

  • Title : 898288-88-5 | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate Source : Fluoropharm URL : 3

  • Title : MSDS - Safety Data Sheet (Nα-Fmoc-L-glutamine pentafluorophenyl ester) Source : Peptide.com URL : 4

  • Title : SAFETY DATA SHEET (N-α-Fmoc-L-methionine pentafluorophenyl ester) Source : Sigma Aldrich URL : Link

  • Title : SAFETY DATA SHEET - Biotin Pentafluorophenyl Ester Source : TCI Chemicals URL : Link

  • Title : SAFETY DATA SHEET - Pentafluorophenol Source : TCI Chemicals URL : 2

  • Title : Pentafluorophenol - Safety Data Sheet Source : Synquest Labs URL : 5

Sources

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